5-Bromoquinoline
Description
Properties
IUPAC Name |
5-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODTZCXWXCALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355790 | |
| Record name | 5-Bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-71-0 | |
| Record name | 5-Bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromoquinoline chemical properties and structure
An In-depth Technical Guide to 5-Bromoquinoline: Chemical Properties and Structure
Introduction
This compound is a heterocyclic aromatic compound that serves as a vital intermediate in the fields of organic synthesis, pharmaceutical development, and material science.[1][2] Its structure, featuring a quinoline (B57606) core with a bromine atom at the 5-position, provides a versatile platform for a variety of chemical transformations.[1] The presence of the bromine atom enhances its reactivity, making it a valuable precursor for the synthesis of more complex molecules, including anti-malarial and anti-cancer agents.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a quinoline ring system where a bromine atom is substituted at the fifth carbon atom. This substitution significantly influences the electronic properties and reactivity of the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrN | |
| Molecular Weight | 208.06 g/mol | |
| Appearance | White to light yellow or green powder/crystal | |
| Melting Point | 41-50 °C | |
| CAS Number | 4964-71-0 | |
| SMILES | Brc1cccc2ncccc12 | |
| InChI | InChI=1S/C₉H₆BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| InChIKey | CHODTZCXWXCALP-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for the preparation of this compound have been established. Below are detailed protocols for two common methods.
Protocol 1: Synthesis from 5-Aminoquinoline (B19350)
This method involves the diazotization of 5-aminoquinoline followed by a Sandmeyer-type reaction.
Materials:
-
5-Aminoquinoline
-
Hydrogen bromide (48% aqueous solution)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Water
Procedure:
-
Dissolve 5-aminoquinoline (23.38 mmol) in a mixture of 9 mL of water and 11 mL of 48% aqueous hydrogen bromide.
-
Cool the resulting solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (28.12 mmol) in 9 mL of water dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (28.02 mmol) in 23 mL of 48% aqueous hydrogen bromide.
-
Slowly add the diazonium salt solution from step 4 to the copper(I) bromide solution.
-
Heat the reaction mixture at 75°C for 2 hours.
-
After the reaction is complete, cool the mixture and basify with a sodium hydroxide solution.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Protocol 2: Bromination of Quinoline
This procedure is adapted from established methods for the bromination of quinolines.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add quinoline to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat according to the specific reaction conditions, monitoring the progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution.
-
If excess bromine is present, add a 10% sodium bisulfite solution until the color disappears.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Synthetic workflow for this compound.
Reactivity and Applications
This compound is a versatile building block in organic synthesis due to the reactivity of both the quinoline ring and the bromine substituent. The bromine atom at the 5-position allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This reactivity makes it an indispensable intermediate in the synthesis of novel compounds with potential applications in several fields:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-malarial and anti-cancer agents.
-
Material Science: this compound is utilized in the creation of specialized materials such as organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
-
Analytical Chemistry: It can function as a fluorescent probe for the detection of metal ions and other analytes.
-
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the quinoline ring protons.
-
¹³C NMR: The carbon NMR spectrum reveals distinct signals for the carbon atoms of the quinoline core.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the quinoline ring vibrations.
Caption: General workflow for spectroscopic analysis.
Potential Biological Activity
While specific biological activity data for this compound is not extensively detailed, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenated quinoline derivatives, in particular, have shown significant biological effects. For instance, halogenated 8-hydroxyquinolines have demonstrated antibacterial, antifungal, and anticancer properties. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for the survival of pathogens or the proliferation of cancer cells.
Given its structural similarity to other biologically active halogenated quinolines, it is plausible that this compound and its derivatives could exhibit similar biological activities. Further research is warranted to explore the full potential of this compound in drug discovery and development.
Caption: Potential inhibition of signaling pathways.
References
Synthetic Strategies for 5-Bromoquinoline
An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoline from Quinoline (B57606)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the development of pharmaceuticals, particularly in the fields of anticancer and antimalarial drug discovery. The document details the primary synthetic route starting from quinoline, focusing on direct bromination, and presents quantitative data, detailed experimental protocols, and troubleshooting strategies to address common challenges such as regioselectivity and over-halogenation.
The synthesis of this compound can be approached through several routes. The most direct method involves the electrophilic bromination of the quinoline ring. Alternative methods, such as the Sandmeyer reaction, start from a pre-functionalized quinoline, like 5-aminoquinoline. While classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses can produce substituted quinolines, they build the quinoline core from acyclic precursors rather than modifying quinoline itself.[1] This guide will focus on the direct bromination of quinoline.
Direct Bromination of Quinoline
Direct bromination is a common method for introducing a bromine atom onto the quinoline scaffold. However, the reaction presents significant challenges. The pyridine (B92270) ring is electron-deficient, making the benzene (B151609) ring the preferred site for electrophilic substitution.[2] Even so, direct halogenation can lead to a mixture of isomeric products and is often difficult to control.[3]
Key challenges include:
-
Poor Regioselectivity: The reaction can yield a mixture of isomers, primarily this compound and 8-bromoquinoline. Strict temperature control is crucial to minimize the formation of the 8-bromo isomer.[4]
-
Over-bromination: The formation of di-substituted products, such as 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline, is a common side reaction, especially when an excess of the brominating agent is used.[4]
To achieve high regioselectivity for the 5-position, N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is the preferred reagent system. Careful control of reagent stoichiometry and maintaining low reaction temperatures are critical for success.
Data Presentation: Direct Bromination of Quinoline
The following table summarizes the quantitative data for the direct synthesis of this compound from quinoline via electrophilic bromination.
| Parameter | Value/Condition | Source(s) |
| Starting Material | Quinoline | |
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Solvent/Acid | Concentrated Sulfuric Acid (H₂SO₄) | |
| Stoichiometry | ~1.1 equivalents of NBS | |
| Reaction Temperature | -26°C to -18°C | |
| Reaction Time | 2 hours at -22°C, then 3 hours at -18°C | |
| Work-up | Quenching on ice, basification with aq. NH₃ (pH 9) | |
| Purification | Extraction with diethyl ether, recrystallization | |
| Reported Yield | ~47-51% |
Experimental Protocol: Synthesis of this compound via Direct Bromination
This protocol details the direct bromination of quinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice
-
Acetone
-
Ammonia solution (25% aq.)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, add well-stirred concentrated sulfuric acid. Cool the flask in a dry ice/acetone bath.
-
Addition of Quinoline: Slowly add quinoline to the stirred sulfuric acid. Ensure the internal temperature is maintained below 30°C during the addition.
-
Cooling: Cool the resulting solution to -25°C using the dry ice/acetone bath.
-
Addition of NBS: Add recrystallized N-bromosuccinimide (1.1 equivalents) portion-wise to the vigorously stirred solution. It is critical to maintain the internal temperature between -26°C and -22°C during this addition.
-
Reaction: Stir the suspension efficiently for 2 hours at -22°C (± 1°C) and then for an additional 3 hours at -18°C (± 1°C).
-
Quenching: Pour the homogeneous reaction mixture onto crushed ice in a separate large flask.
-
Basification: Adjust the pH of the resulting mixture to 9.0 by slowly adding 25% aqueous ammonia. Use an ice bath to keep the internal temperature below 25°C during this neutralization.
-
Extraction: Extract the alkaline suspension with three portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, or by column chromatography on silica (B1680970) gel.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from quinoline.
References
electrophilic bromination of quinoline protocol
An In-depth Technical Guide to the Electrophilic Bromination of Quinoline (B57606)
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[3][4] The functionalization of the quinoline core through electrophilic substitution, particularly bromination, is a critical step in the synthesis of novel drug candidates and advanced materials. Bromoquinolines serve as versatile intermediates, providing a synthetic handle for further molecular diversification through cross-coupling reactions and other transformations.[5]
This technical guide provides a comprehensive overview of the electrophilic bromination of quinoline. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the synthesis of a wide range of brominated quinoline derivatives.
Mechanism and Regioselectivity of Electrophilic Bromination
The electrophilic aromatic substitution of quinoline is fundamentally governed by the electronic properties of the bicyclic system. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating this ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring.
Under acidic conditions, which are typical for bromination reactions, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring. The substitution pattern on the carbocyclic ring is directed to positions 5 and 8. This regioselectivity can be explained by examining the stability of the cationic Wheland intermediates (sigma complexes) formed upon electrophilic attack. Attack at positions 5 or 8 allows for the positive charge to be delocalized over two resonance structures while preserving the aromaticity of the pyridine ring. In contrast, attack at positions 6 or 7 results in a less stable intermediate, as only one resonance structure can be drawn without disrupting the pyridine ring's aromatic sextet.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Profile of 5-Bromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-bromoquinoline, a significant heterocyclic compound utilized in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms. The data presented here was typically acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.93 | dd | 4.2, 1.7 |
| H-3 | 7.53 | dd | 8.4, 4.2 |
| H-4 | 8.50 | d | 8.4 |
| H-6 | 7.73 | t | 7.9 |
| H-7 | 8.29 | d | 8.4 |
| H-8 | 7.96 | d | 7.5 |
Note: The assignments are based on typical quinoline (B57606) spectra and data from related bromoquinoline derivatives. The exact chemical shifts and coupling constants can vary slightly based on the specific experimental conditions.
¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 151.5 |
| C-3 | 122.7 |
| C-4 | 135.9 |
| C-4a | 129.7 |
| C-5 | 125.9 |
| C-6 | 130.1 |
| C-7 | 135.7 |
| C-8 | 119.9 |
| C-8a | 144.1 |
Note: This data is compiled from spectral databases and may show slight variations depending on the experimental setup.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic structure and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050-3000 | Aromatic C-H Stretch | Medium |
| 1600-1450 | Aromatic C=C and C=N Ring Stretching | Strong |
| 1400-1000 | In-plane C-H Bending | Medium |
| 850-750 | Out-of-plane C-H Bending | Strong |
| ~700-500 | C-Br Stretch | Medium-Strong |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is characterized by the presence of bromine's isotopic pattern.
| m/z | Relative Intensity (%) | Assignment |
| 207 | ~98 | [M]⁺ (with ⁷⁹Br) |
| 209 | 100 | [M+2]⁺ (with ⁸¹Br) |
| 128 | High | [M - Br]⁺ |
| 101 | Moderate | [M - Br - HCN]⁺ |
Note: The molecular ion peak appears as a pair of peaks of nearly equal intensity at m/z 207 and 209, which is characteristic of a compound containing one bromine atom.[2] The fragmentation pattern is consistent with the loss of the bromine atom followed by the elimination of hydrogen cyanide from the quinoline ring.
Experimental Protocols
The following sections outline the general methodologies used to acquire the spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound sample is placed directly onto the ATR crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is commonly used.
Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is typically used.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, which is then held for several minutes.
-
Injector Temperature: 250°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow Diagrams
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflows for NMR, IR, and MS data acquisition.
References
Navigating the Solubility Landscape of 5-Bromoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoquinoline is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In light of the limited publicly available quantitative solubility data for this specific compound, this document offers a detailed framework for its experimental determination. This includes a summary of predicted solubility in a range of common organic solvents, based on the behavior of structurally similar quinoline (B57606) derivatives. Furthermore, this guide presents detailed, step-by-step experimental protocols for accurately determining the thermodynamic solubility of this compound, empowering researchers to generate reliable and reproducible data.
Introduction: The Significance of this compound
Quinoline and its derivatives are fundamental scaffolds in the development of a wide array of functional molecules. The introduction of a bromine substituent at the 5-position of the quinoline ring system imparts unique physicochemical properties that are of great interest in drug discovery and organic synthesis. The solubility of this compound in organic solvents is a critical parameter that influences its reactivity, bioavailability, and the feasibility of its formulation. This guide aims to provide researchers with the necessary information to effectively work with this compound, from predicting its behavior in different solvent systems to rigorously determining its solubility.
Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a qualitative and predicted solubility profile can be inferred from the known behavior of the parent quinoline molecule and closely related analogs, such as 5,7-dibromo-8-hydroxyquinoline.[1][2][3] Quinoline itself is known to be soluble in most organic solvents.[4] The presence of the bromine atom, a lipophilic substituent, generally suggests good solubility in non-polar and moderately polar organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information should be used as a guideline, and experimental verification is strongly recommended for any critical applications.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale / Notes |
| Non-Polar Aromatic | Toluene | Likely Soluble | The aromatic nature of both solute and solvent suggests favorable interactions. |
| Benzene | Likely Soluble | Similar to toluene, favorable pi-pi stacking interactions are expected. | |
| Non-Polar Aliphatic | Hexane | Sparingly Soluble | The polarity difference may limit solubility. |
| Halogenated | Dichloromethane (DCM) | Likely Soluble | "Like dissolves like" principle suggests good solubility. |
| Chloroform | Likely Soluble | Similar to DCM, expected to be a good solvent. | |
| Polar Aprotic | Acetone | Likely Soluble | A versatile solvent capable of dissolving a wide range of organic compounds.[3] |
| Ethyl Acetate | Likely Soluble | Expected to be a suitable solvent for this type of compound. | |
| Acetonitrile | Likely Soluble | Often used in purification (e.g., crystallization) of similar compounds. | |
| Tetrahydrofuran (THF) | Likely Soluble | A good solvent for many organic molecules. | |
| Dimethylformamide (DMF) | Likely Soluble | A strong polar aprotic solvent, likely to dissolve this compound. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful solvent, though its high boiling point can be a consideration. | |
| Polar Protic | Methanol | Moderately Soluble | The polarity may be higher than optimal, but some solubility is expected. |
| Ethanol | Moderately Soluble | Often used for recrystallization of quinoline derivatives, indicating temperature-dependent solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable quantitative data, the thermodynamic (or equilibrium) solubility of this compound should be determined experimentally. The shake-flask method is a widely accepted and robust technique for this purpose. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved compound in a filtered aliquot of the supernatant.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a step-by-step guide to determining the thermodynamic solubility of this compound in an organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a temperature-controlled environment set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration of the dissolved solid has reached a plateau, which indicates that equilibrium has been achieved.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Alternatively, the vials can be centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid before carefully collecting the supernatant.
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Sample Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for researchers and drug development professionals. By leveraging the qualitative solubility predictions based on analogous compounds and by implementing the detailed experimental protocol for the shake-flask method, reliable and accurate solubility data can be generated. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and formulating this compound for a multitude of applications in science and industry.
References
Technical Guide: 5-Bromoquinoline (CAS 4964-71-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoline, identified by the CAS number 4964-71-0, is a heterocyclic aromatic compound. It is characterized by a quinoline (B57606) structure with a bromine substituent at the 5-position.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactivity conferred by the bromine atom, which allows for a variety of chemical transformations, including electrophilic substitutions and coupling reactions.[1] this compound is typically a white to yellow or brown solid and is stable under normal conditions due to the aromaticity of the quinoline ring.[3] It exhibits moderate solubility in organic solvents like ethanol (B145695) and dichloromethane (B109758) and is less soluble in water.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4964-71-0 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₆BrN | |
| Molecular Weight | 208.05 g/mol | |
| Appearance | White to Light yellow to Green powder to crystal | |
| Melting Point | 43-48 °C | |
| Boiling Point | 105-107 °C @ 1 mmHg | |
| SMILES | C1=CC2=C(C=CC=N2)C(=C1)Br | |
| InChI Key | CHODTZCXWXCALP-UHFFFAOYSA-N |
Spectroscopic Data
Characterization of this compound is supported by various spectroscopic techniques.
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃, δ ppm) | 8.94 (br. s., 1H), 8.56 (d, J = 8.51 Hz, 1H), 8.10 (d, J = 8.24 Hz, 1H), 7.84 (d, J = 7.42 Hz, 1H), 7.44-7.63 (m, 2H) | |
| Mass Spectrum (m/z) | 208 (M), 210 (M+2) | |
| HPLC/MS Retention Time | 5.68 min (9 min method) |
Experimental Protocols
Synthesis of this compound from 5-Aminoquinoline (B19350)
This protocol describes a common method for the preparation of this compound.
Materials:
-
5-Aminoquinoline
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-aminoquinoline (3.37 g, 23.38 mmol) in a mixture of 9 mL of water and 11 mL of 48% aqueous hydrobromic acid.
-
Cool the resulting solution to 0°C.
-
Slowly add a solution of sodium nitrite (1.94 g, 28.12 mmol) dissolved in 9 mL of water dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (4.02 g, 28.02 mmol) dissolved in 23 mL of 48% aqueous hydrobromic acid.
-
Slowly add the solution from step 4 dropwise to the copper(I) bromide solution.
-
Heat the reaction mixture and stir at 75°C for 2 hours.
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Extract the aqueous mixture twice with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the final product, this compound.
Yield: 2.98 g (61%)
Visualizations
Synthesis Workflow of this compound
References
5-Bromoquinoline: A Comparative Analysis of Theoretical and Experimental Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoline is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a bromine atom at the 5-position of the quinoline (B57606) ring, imparts unique physicochemical properties and reactivity, making it a valuable intermediate for creating more complex molecules.[1][2] The presence of the bromine atom allows for a variety of chemical transformations, including electrophilic substitutions, nucleophilic substitutions, and cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, along with detailed experimental protocols and visualizations to support research and development efforts.
Core Physicochemical Properties: Theoretical vs. Experimental
A comparative analysis of the theoretical (computed) and experimental properties of this compound reveals a good correlation, providing researchers with a solid foundation for its use in further synthesis and experimentation.
| Property | Theoretical/Computed Value | Experimental Value |
| Molecular Formula | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight | 208.05 g/mol | 208.05 g/mol |
| Melting Point | - | 43-50 °C, 50-52°C |
| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg | 105-107 °C at 1 mmHg |
| Density | 1.6 ± 0.1 g/cm³ | 1.5617 (estimate) |
| pKa | 3.88 ± 0.12 | Data available in IUPAC Digitized pKa Dataset |
| LogP | 3.3, 3.20 | - |
| Refractive Index | 1.6641 (estimate), 1.674 | - |
| Flash Point | 167.5 ± 23.7 °C | >110 °C (closed cup) |
| Appearance | - | White to light yellow to green powder/crystal |
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a comparison of expected and observed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for the quinoline ring protons. The substitution of a proton at the 5-position results in distinct chemical shifts and coupling patterns for the remaining protons.
¹H NMR Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-4 | 7.44 - 7.63 | m | - |
| H-3 | 7.84 | d | 7.42 |
| H-8 | 8.10 | d | 8.24 |
| H-6 | 8.56 | d | 8.51 |
| H-7 | 8.94 | br. s. | - |
¹³C NMR Spectroscopy The carbon NMR spectrum provides further structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic bands for the quinoline ring and the carbon-bromine bond. Aromatic C-H stretching and ring stretching vibrations are expected.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The presence of a bromine atom results in a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The observed mass-to-charge ratio (m/z) is 208 for the molecular ion (M) and 210 for the M+2 isotope peak.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and effective method is the Sandmeyer reaction, starting from 5-aminoquinoline (B19350).
Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Materials: 5-Aminoquinoline, hydrobromic acid (48%), sodium nitrite (B80452), copper(I) bromide, sodium hydroxide (B78521) solution, ethyl acetate.
-
Procedure:
-
Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid and cool the solution to 0°C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature.
-
Stir the resulting diazonium salt solution at room temperature for 5 minutes.
-
In a separate flask, prepare a hot solution of copper(I) bromide in 48% hydrobromic acid.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Basify the reaction mixture with a sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the synthetic pathway for this compound via the Sandmeyer reaction.
References
5-Bromoquinoline: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the safety and handling precautions for 5-bromoquinoline (CAS No: 4964-71-0). Intended for professionals in research, and drug development, this document synthesizes critical information from safety data sheets (SDS) and chemical literature. It covers physical and chemical properties, hazard identification, personal protective equipment (PPE), emergency procedures, and safe handling and storage protocols. While quantitative toxicity data for this compound is limited in publicly available literature, this guide presents the known toxicological profile and outlines standard experimental methodologies for toxicity assessment. All quantitative data are summarized in structured tables for ease of reference, and key workflows are visualized using diagrams to ensure clarity and promote a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid, appearing as a white to off-white or light yellow to green powder or crystal.[1][2] It is characterized by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrN | [3] |
| Molecular Weight | 208.05 g/mol | [3] |
| CAS Number | 4964-71-0 | |
| Appearance | White to off-white or light yellow to green powder/crystal | |
| Melting Point | 43-48 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Solubility | Low water solubility. | |
| Stability | Stable under normal conditions. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Code | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation |
GHS Pictograms:
| Pictogram | Hazard |
|
| Corrosion |
|
| Exclamation Mark |
Signal Word: Danger
Toxicological Information
While the toxicological properties of this compound have not been fully investigated, the available data indicates that it is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
Quantitative Toxicity Data
Potential Signaling Pathways in Toxicity
The precise metabolic and toxicological pathways of this compound have not been elucidated. However, studies on related quinoline (B57606) compounds suggest that their toxicity may involve various mechanisms, including the inhibition of key enzymes or interference with cellular signaling cascades. For instance, some quinoline derivatives have been shown to impact pathways like the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It is plausible that the toxic effects of this compound could be mediated through similar mechanisms.
Caption: Hypothetical signaling pathway for this compound toxicity.
Experimental Protocols for Toxicity Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are recommended for assessing the toxicity of chemical substances.
Acute Oral Toxicity - OECD Test Guideline 423
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats) are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are fasted prior to dosing.
-
Dose Administration: A single dose of the substance is administered by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Caption: Experimental workflow for OECD Guideline 423 (Acute Oral Toxicity).
Safe Handling and Storage
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound to minimize exposure.
| PPE Category | Item | Specification | Reference(s) |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling. | |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat is required to protect skin and clothing. | |
| Respiratory Protection | Air-purifying respirator | Recommended if working in a poorly ventilated area or if dust/aerosol generation is likely. Use a NIOSH-approved respirator. |
Handling Procedures
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen bromide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Caption: General workflow for the safe handling of this compound.
Conclusion
This compound is a valuable compound in research and development with defined hazards that necessitate careful handling. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and adherence to proper handling and emergency procedures, is essential for minimizing risk and ensuring a safe laboratory environment. Further toxicological studies are warranted to provide a more comprehensive quantitative understanding of the safety profile of this compound.
Disclaimer
This document is intended for informational purposes only and is based on a review of publicly available safety data sheets and chemical literature. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed information.
References
The Discovery and Enduring Legacy of Bromoquinolines: A Technical Guide for Researchers
An in-depth exploration of the synthesis, history, and multifaceted biological activities of bromoquinolines, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents. The introduction of bromine substituents onto this privileged structure has unlocked a vast chemical space, leading to the discovery of bromoquinolines with a remarkable range of biological activities. This technical guide provides a deep dive into the discovery and history of bromoquinolines, detailing their synthesis, and exploring their significant impact on drug development, particularly in the realms of oncology and infectious diseases.
A Historical Perspective: From Classic Syntheses to Modern Innovations
The journey of quinolines, and by extension bromoquinolines, began with pioneering synthetic methodologies developed in the late 19th century. The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, provided a foundational method for constructing the quinoline ring system through the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent. Shortly after, in 1882, Paul Friedländer developed the Friedländer synthesis , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. These seminal reactions paved the way for the systematic exploration of quinoline chemistry and the subsequent synthesis of a wide array of derivatives, including those bearing bromine atoms.
The introduction of bromine onto the quinoline core is typically achieved through electrophilic bromination. The position and number of bromine atoms can be controlled by the choice of starting materials and reaction conditions, leading to a diverse library of bromoquinoline isomers with distinct physicochemical and biological properties.
Key Synthetic Protocols
The synthesis of bromoquinolines is a well-established area of organic chemistry. Below are detailed experimental protocols for the preparation of several key bromoquinoline intermediates and biologically active compounds.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
A widely utilized bromoquinoline derivative, 5,7-dibromo-8-hydroxyquinoline, also known as Broxyquinoline, is synthesized via the direct bromination of 8-hydroxyquinoline (B1678124).
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1.0 equivalent) in a suitable solvent such as chloroform (B151607) or acetic acid.
-
Prepare a solution of bromine (2.0 to 2.2 equivalents) in the same solvent.
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring.
-
Continue stirring for 1-2 hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting precipitate of 5,7-dibromo-8-hydroxyquinoline is collected by filtration.
-
Wash the solid with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water.
-
The product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or benzene (B151609) to yield yellow needles.[1]
Synthesis of 6-Bromoquinoline (B19933)
6-Bromoquinoline serves as a versatile precursor for the synthesis of more complex derivatives. It can be prepared using the Skraup synthesis starting from 4-bromoaniline (B143363).
Experimental Protocol:
-
Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline (1.0 equivalent) and glycerol (3.0-4.0 equivalents).
-
Add an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, to the mixture.
-
Heat the reaction mixture to approximately 140-150°C for several hours. The reaction is vigorous and should be controlled carefully.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base, such as sodium hydroxide, to precipitate the crude product.
-
The crude 6-bromoquinoline is then purified by steam distillation followed by fractional distillation or column chromatography.
Synthesis of 8-Bromoquinoline (B100496)
The synthesis of 8-bromoquinoline can be achieved through various methods, including the Skraup reaction with 2-bromoaniline (B46623).
Experimental Protocol:
-
Combine 2-bromoaniline (1.0 equivalent) with glycerol (3.0-4.0 equivalents) and a dehydrating/oxidizing agent like concentrated sulfuric acid and nitrobenzene.
-
Heat the mixture under reflux for several hours.
-
Upon completion, the reaction mixture is worked up by dilution with water, neutralization, and extraction with an organic solvent (e.g., dichloromethane (B109758) or ether).
-
The organic extracts are dried and the solvent is removed to yield the crude product.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel.
Bromoquinolines in Drug Discovery: A Multifaceted Pharmacophore
The incorporation of bromine atoms into the quinoline scaffold has been shown to significantly enhance the biological activity of the parent molecule. Bromoquinolines have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and antiprotozoal activities.
Anticancer Activity
A significant body of research has focused on the development of bromoquinoline derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.
Quantitative Data on Anticancer Activity of Bromoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 25.6 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.4 µg/mL | [1] |
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 µM | [2] |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Human Colon Carcinoma) | 26.2 µM | |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Human Cervix Carcinoma) | 24.1 µM | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.4 µM | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 26.4 µM | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.0 µM |
Mechanism of Action: Induction of Apoptosis
Many bromoquinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Bromoquinolines have been shown to modulate the expression of key proteins involved in these pathways, such as the Bcl-2 family of proteins and caspases.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Topoisomerase inhibitors are a class of anticancer drugs that interfere with the action of these enzymes, leading to DNA damage and cell death. Certain bromoquinoline derivatives have been identified as potent topoisomerase inhibitors. They stabilize the covalent complex between topoisomerase and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks.
Antimicrobial Activity
Bromoquinolines have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is often multifaceted, involving the disruption of cellular processes essential for microbial survival.
Quantitative Data on Antimicrobial Activity of Bromoquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Bromoquinoline-5,8-dione derivatives | K. Pneumonia | 0.80-1.00 | |
| 7-Bromoquinoline-5,8-dione derivatives | S. typhi | 0.80-1.00 | |
| 9-Bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | |
| 9-Bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | |
| 9-Bromo substituted indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 0.031 | |
| 2-(quinoline-4-yloxy) acetamide (B32628) derivatives | M. Tuberculosis H37Rv | 0.3 - 1.8 |
Notable Bromoquinoline-Containing Drugs
Two historically significant drugs, Clioquinol and Broxyquinoline, are halogenated hydroxyquinolines that have been used for their antimicrobial properties.
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Initially used as a topical antifungal and antiprotozoal agent, Clioquinol's mechanism of action is primarily attributed to its ability to chelate metal ions, such as copper and zinc, which are essential for the function of various microbial enzymes. This chelation disrupts microbial metabolism and inhibits growth.
-
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline): This compound exhibits broad-spectrum antimicrobial activity. Its mechanism is believed to be multi-pronged, involving the chelation of essential metal ions and the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.
Conclusion and Future Directions
The journey of bromoquinolines, from their synthesis through classic chemical reactions to their evaluation as potent biological agents, highlights the enduring importance of this chemical class in drug discovery. The structure-activity relationship studies have provided valuable insights, demonstrating that the position and number of bromine substituents, along with other functional groups, are critical determinants of their therapeutic potential.
Future research in this field will likely focus on the design and synthesis of novel bromoquinoline derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics. The versatility of the bromoquinoline scaffold ensures its continued relevance in the quest for innovative treatments for cancer and infectious diseases.
References
Methodological & Application
Application Notes and Protocols for 5-bromoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5-bromoquinoline as a key building block in various palladium-catalyzed cross-coupling reactions. The functionalization of the quinoline (B57606) scaffold is of paramount importance in medicinal chemistry and materials science, owing to the diverse biological and photophysical properties of the resulting derivatives. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of these valuable compounds, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.
This document outlines optimized conditions and detailed methodologies for several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as cyanation. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based molecules.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions involving this compound and its derivatives. These tables are designed to facilitate the comparison of different catalytic systems and reaction parameters to aid in the selection of optimal conditions for specific synthetic targets.
Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Arylboronic Acids
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Bromo-8-methoxy-2-methylquinoline | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | - | Standard conditions, good starting point.[1] |
| 5-Bromo-8-methoxy-2-methylquinoline | Pd₂(dba)₃ (1.5) | SPhos (3.5) | Cs₂CO₃ (3.0) | 2-MeTHF | 70-90 | - | - | For challenging couplings.[1] |
| 3-Bromoquinoline | Pd(OAc)₂ | PPh₃ | Na₂CO₃ (2M aq.) | n-Propanol | ~97 | 1-2 | - | General protocol for bromoquinolines.[2] |
Table 2: Heck Reaction of Bromo-aromatics with Alkenes
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | - | - | - |
| 2-Bromoquinoline (B184079) | Styrene | Pd(OAc)₂ | Tri(o-tolyl)phosphine | Et₃N | DMF | 100 | 12-24 | - |
Table 3: Sonogashira Coupling of Bromoquinolines with Terminal Alkynes
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 8-Bromoquinoline (B100496) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4-8 | - |
| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Palladium catalyst | - | - | - | - | - | 50-85 |
Table 4: Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline with N-methylaniline [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | Johnphos (L1) (10) | NaO-t-Bu (1.25) | Toluene (B28343) | 110-120 | 0.5 | 90 |
| Pd(OAc)₂ (5) | TTBP (L2) (10) | NaO-t-Bu (1.25) | Toluene | 110-120 | 24 | 20 |
| Pd(OAc)₂ (5) | DTBNpP (L3) (10) | NaO-t-Bu (1.25) | Toluene | 110-120 | 24 | 30 |
| Pd(OAc)₂ (10) | Josiphos (L4) (20) | NaO-t-Bu (1.25) | Toluene | 150 | 24 | 40 |
Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides
| Substrate | Cyanide Source (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl bromide | Zn(CN)₂ (0.6) | Pd₂(dba)₃ (2) | dppf (4) | DMF | 80-100 | - | - |
| Aryl bromide | K₄[Fe(CN)₆]·3H₂O (0.5) | Pre-catalyst | Ligand | Dioxane/H₂O | ≤ 100 | 1 | - |
Experimental Protocols
The following protocols are detailed methodologies for key palladium-catalyzed cross-coupling reactions using this compound as a substrate. These serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a standard procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.[1]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Oven-dried reaction vial with a septum
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To an oven-dried reaction vial, add the this compound derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction
This protocol provides a general method for the Heck reaction of a bromoquinoline with an alkene, such as styrene.
Materials:
-
Bromoquinoline (e.g., 2-bromoquinoline as a representative substrate)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve the bromoquinoline, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol details a typical Sonogashira coupling of a bromoquinoline with a terminal alkyne.
Materials:
-
Bromoquinoline (e.g., 8-bromoquinoline as a representative substrate)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromoquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture at 65 °C under a nitrogen atmosphere for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol is based on the successful amination of 5-bromo-8-(benzyloxy)quinoline with N-methylaniline.
Materials:
-
5-Bromo-8-(benzyloxy)quinoline (1.0 equiv)
-
N-methylaniline (1.25 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
(2-Biphenyl)di-tert-butylphosphine (Johnphos) (10 mol%)
-
Sodium tert-butoxide (NaO-t-Bu) (1.25 equiv)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and Johnphos (10 mol%).
-
Add anhydrous toluene and stir for a few minutes.
-
Add 5-bromo-8-(benzyloxy)quinoline (1.0 equiv), N-methylaniline (1.25 equiv), and NaO-t-Bu (1.25 equiv).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
Protocol 5: Palladium-Catalyzed Cyanation
This protocol provides a general method for the cyanation of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Dry Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental catalytic cycles for the described palladium-catalyzed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycles for major Pd-catalyzed cross-coupling reactions.
Caption: General workflow for a Pd-catalyzed cross-coupling experiment.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate is particularly valuable in medicinal chemistry and drug development.[4][5] Quinoline (B57606) scaffolds are privileged structures in numerous biologically active compounds, and the Suzuki-Miyaura coupling provides a powerful tool for the synthesis of novel quinoline derivatives by introducing diverse aryl, heteroaryl, or alkyl groups onto the quinoline core.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-bromoquinoline with various boronic acids, a common transformation in the synthesis of potential therapeutic agents. The quinoline derivatives synthesized via this method are known to modulate key signaling pathways implicated in diseases such as cancer, including the EGFR and PI3K/Akt/mTOR pathways.
Catalytic Cycle and Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Two representative protocols are provided below: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Heating
This protocol is a standard method for Suzuki-Miyaura coupling and is suitable for a wide range of substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 2.5 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane (B91453)/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol). Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-arylquinoline.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time and can sometimes lead to improved yields.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 3:1 v/v)
-
Microwave reaction vial with a small magnetic stir bar
-
Microwave reactor
-
Celite®
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, add this compound (0.1 g), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 4 mL total volume).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for a specified time (e.g., 20-60 minutes).
-
Monitoring: The reaction progress can be monitored by LC-MS if the instrument allows for intermittent sampling.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the Celite® pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are illustrative and can vary depending on the specific substrate and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 3 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 120 (MW) | 0.5 | 95 |
Table 2: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (3.0) | Dioxane | 100 | 10 | 91 |
| 3 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 120 (MW) | 0.5 | 93 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, inappropriate base or solvent. | Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. Increase the reaction temperature. Ensure starting materials are pure. |
| Reaction Stalls | Catalyst deactivation (formation of palladium black), reagent insolubility. | Use a more robust catalyst system or lower the reaction temperature. Try a different solvent system to improve solubility. |
| Side Product Formation (Homocoupling, Protodeboronation) | Presence of oxygen, degradation of boronic acid. | Ensure thorough degassing of solvents and maintain an inert atmosphere. Use fresh, high-purity boronic acid or consider using a boronic ester. |
Visualizations
Experimental Workflow
Signaling Pathway Modulation
Quinoline derivatives synthesized via Suzuki-Miyaura coupling have been shown to modulate critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR and EGFR pathways.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of 5-aminoquinoline (B19350) derivatives is of significant interest as this scaffold is a key structural motif in many biologically active compounds. These application notes provide a detailed overview, experimental protocols, and a summary of reaction conditions for the Buchwald-Hartwig amination of 5-bromoquinoline with various amines.
The general transformation involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The judicious selection of these components is crucial for achieving high yields and reaction efficiency.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] A palladium(0) species undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) complex. Subsequent coordination of the amine, followed by deprotonation by the base, generates a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired 5-aminoquinoline product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1][2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and corresponding yields for the Buchwald-Hartwig amination of a this compound derivative with various aniline (B41778) derivatives. While this data is for 8-(Benzyloxy)-5-bromoquinoline, it provides a valuable starting point for the optimization of reactions with the parent this compound.
Table 1: Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline with Various Anilines [3]
| Amine Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Methylaniline | Pd(OAc)₂ (5) | L3 (10) | NaOtBu (1.25) | Toluene (B28343) | 110-120 | 30 min | 93 |
| 3-Methoxy-N-methylaniline | Pd(OAc)₂ (5) | L3 (10) | NaOtBu (1.25) | Toluene | 140-150 | 6 h | 89 |
| Diphenylamine | Pd(OAc)₂ (10) | L4 (20) | NaOtBu (1.25) | Toluene | 150 | 24 h | 84 |
Ligand L3: Di-tert-butylneopentylphosphine (DTBNpP) Ligand L4: Tricyclohexylphosphine
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for different amine coupling partners.
General Protocol for Amination with Anilines
This protocol is adapted from the successful amination of 8-(Benzyloxy)-5-bromoquinoline.
Materials:
-
This compound (or 8-(Benzyloxy)-5-bromoquinoline) (1.0 equiv)
-
Aniline derivative (1.25 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5-10 mol%)
-
Phosphine ligand (e.g., DTBNpP or Tricyclohexylphosphine) (10-20 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.25 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the phosphine ligand, and palladium(II) acetate.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
In a separate flask, dissolve the aniline derivative and sodium tert-butoxide in anhydrous toluene under an inert atmosphere.
-
Transfer the amine/base solution to the flask containing the this compound solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Amination with Alkylamines or Cyclic Amines
This protocol is a general starting point based on established Buchwald-Hartwig procedures.
Materials:
-
This compound (1.0 equiv)
-
Alkylamine or cyclic amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Heck Reaction of 5-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck reaction of 5-bromoquinoline. This reaction is a powerful tool for the synthesis of 5-vinylquinolines and related derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] In the context of this compound, this reaction allows for the introduction of a variety of vinylic substituents at the 5-position of the quinoline (B57606) core, a privileged scaffold in medicinal chemistry.
Data Presentation: A Comparative Overview of Heck Reaction Conditions
The successful execution of the Heck reaction is contingent on the careful selection of several key parameters. The following table summarizes typical conditions and reported yields for the Heck coupling of various aryl bromides, including substituted quinolines, providing a valuable reference for reaction optimization.
| Entry | Aryl Bromide | Alkene | Catalyst System (Loading) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoquinoline | Styrene (B11656) | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N (2.0) | DMF | 100 | 12-24 | Not specified |
| 2 | 5,7-Dibromoquinoline | n-Butyl acrylate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 3 | 3-Bromoquinoline | Phenylboronic acid (Suzuki Coupling) | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Na₂CO₃ (2 M aq.) (2.0) | n-Propanol | Reflux (~97) | 1-2 | Not specified |
| 4 | 8-Bromoquinoline | Phenylacetylene (Sonogashira Coupling) | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N (3.0) | THF | 65 | 4-8 | Not specified |
| 5 | 5-Bromoindole | Styrene | Pd(OAc)₂ (10 mol%), SPhos (20 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100-150 (Microwave) | 0.25-0.5 | Not specified |
Experimental Protocols
The following protocols provide a generalized methodology for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be necessary for different alkene substrates.
General Protocol for the Heck Reaction of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃), triphenylphosphine (B44618) (PPh₃)) (2-10 mol%)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃)) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, the alkene, and the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (palladium black) is observed, filter the mixture through a pad of celite, washing with the reaction solvent or ethyl acetate. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-vinylquinoline derivative.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
References
Synthesis of 5-Bromoquinoline Derivatives: A Gateway to Novel Medicinal Chemistry Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the quinoline ring offers a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of 5-bromoquinoline derivatives and their evaluation in medicinal chemistry, with a focus on anticancer and antimicrobial applications.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, starting from different precursors. Below are protocols for the synthesis of key this compound intermediates.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
A common and efficient method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline (B1678124).[1] This derivative serves as a crucial intermediate for a variety of bioactive molecules.[2]
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform (B151607) in a round-bottom flask.
-
In a separate flask, prepare a solution of bromine (2.1 equivalents) in chloroform.
-
Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, collect the resulting yellow solid by filtration.
-
Wash the solid with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Wash the crude product with water and dry to yield 5,7-dibromo-8-hydroxyquinoline.[1]
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on the quinoline ring, starting from the corresponding aminoquinoline.[3]
Experimental Protocol:
-
Dissolve 5-aminoquinoline (B19350) in a mixture of water and 48% hydrobromic acid.
-
Cool the solution to 0°C.
-
Add a solution of sodium nitrite (B80452) in water dropwise to the cooled solution.
-
Stir the resulting diazonium salt solution at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 75°C.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the mixture at room temperature for 2 hours.
-
Basify the reaction mixture with sodium hydroxide (B78521).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain this compound.[3]
Synthesis of This compound-8-thiol (B15209225) via Newman-Kwart Rearrangement
A plausible and efficient method for synthesizing this compound-8-thiol is the Newman-Kwart rearrangement, starting from 5-bromo-8-hydroxyquinoline.
Experimental Protocol:
-
Formation of O-(5-Bromoquinolin-8-yl) dimethylthiocarbamate:
-
To a solution of 5-bromo-8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Thermal Rearrangement to S-(5-Bromoquinolin-8-yl) dimethylthiocarbamate:
-
Place the purified O-(5-Bromoquinolin-8-yl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound to its melting point (or in a high-boiling solvent) to induce the rearrangement. Maintain this temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
-
Hydrolysis to this compound-8-thiol:
-
Dissolve the crude S-(5-Bromoquinolin-8-yl) dimethylthiocarbamate in a mixture of ethanol (B145695) and aqueous potassium hydroxide (e.g., 2 M).
-
Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the thiol.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound-8-thiol.
-
Medicinal Chemistry Applications and Biological Activity
This compound derivatives have shown significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Quinoline derivatives are a well-established class of compounds with significant anticancer activity. They can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis. For instance, 5,7-dibromo-8-hydroxyquinoline derivatives have exhibited potent cytotoxic effects against various human cancer cell lines, with proposed mechanisms including the inhibition of topoisomerase I. Metal complexes of this compound-8-thiol have also shown promise as anticancer agents, potentially through the induction of oxidative stress and apoptosis.
Table 1: Anticancer Activity of 5,7-Dibromo-8-hydroxyquinoline
| Cell Line | IC50 (µM) |
| Human colon carcinoma (HCT-116) | 2.5 |
| Human breast adenocarcinoma (MCF-7) | 3.1 |
| Human lung carcinoma (A549) | 4.2 |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
Amino-substituted derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of amino groups can enhance the antimicrobial potency compared to the parent compound.
Table 2: Antimicrobial Activity of Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 3.12 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Candida albicans | 3.12 |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core. A hypothetical structure-activity relationship (SAR) analysis based on related quinoline derivatives suggests key modification points to enhance anticancer activity.
Table 3: Postulated Structure-Activity Relationship of 5-Bromo-8-methoxy-2-methylquinoline Analogs for Anticancer Activity
| Position of Modification | Type of Substitution | Expected Impact on Anticancer Activity | Rationale from Related Studies |
| C2-methyl group | Replacement with larger alkyl or aryl groups | Variable; may influence steric interactions with the target protein. | Modifications at the C2 position of the quinoline ring have been shown to significantly impact biological activity. |
| C4-position | Introduction of amino or substituted amino groups | Likely to enhance activity. | The introduction of an amino group at the C4 position is a key pharmacophoric feature in many quinoline-based anticancer agents. |
| C5-bromo group | Replacement with other halogens (Cl, F) or H | May modulate lipophilicity and target engagement. | Halogen substituents can influence the electronic properties and binding interactions of the molecule. |
| C8-methoxy group | Demethylation to a hydroxyl group | Potentially increases activity, especially if metal chelation is part of the mechanism. | A free hydroxyl group at the C8 position is crucial for the anticancer and antibacterial activities of some 8-hydroxyquinoline derivatives. |
Signaling Pathways and Mechanisms of Action
Quinoline derivatives can exert their anticancer effects by modulating various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Workflow for Biological Evaluation
A general workflow for the biological evaluation of newly synthesized this compound derivatives is crucial for identifying lead compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Detailed Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, or A549) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Logical Relationship for SAR-Guided Drug Design
The insights gained from SAR studies are crucial for the rational design of more potent and selective analogs.
Caption: Logical workflow for structure-activity relationship (SAR)-guided drug design of this compound derivatives.
References
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 5-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Organic Light-Emitting Diode (OLED) materials starting from 5-bromoquinoline. This document outlines the synthetic pathways to create emissive and charge-transporting materials, protocols for device fabrication, and presents key performance data.
Introduction
Quinoline (B57606) derivatives are a significant class of heterocyclic compounds extensively utilized in the development of materials for organic electronics due to their excellent thermal stability, high fluorescence quantum yields, and tunable electronic properties. The introduction of a bromine atom at the 5-position of the quinoline scaffold provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the precise tuning of the optical and electronic properties of the resulting materials, making them suitable for application in the emissive and charge-transporting layers of OLEDs.
Metal complexes of 5-substituted-8-hydroxyquinolines, in particular, have shown significant promise as emissive materials. The bromo-substituent can be strategically replaced with various aryl, heteroaryl, or amine moieties to modulate the emission color, quantum efficiency, and charge carrier mobility of the final OLED device.
Synthetic Pathways and Strategies
The bromine atom on the this compound core is readily functionalized using modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the synthesis of a diverse library of OLED materials.
A common strategy involves the synthesis of a 5-substituted-8-hydroxyquinoline ligand, which is then complexed with a metal ion, typically aluminum (Al³⁺) or zinc (Zn²⁺), to form the final emissive material.
Quantitative Data Summary
The performance of OLEDs is highly dependent on the specific molecular structure of the materials used in each layer. Below is a summary of performance data for an OLED device utilizing a metal complex of a 5-halo-8-hydroxyquinoline derivative as the emissive layer. This data provides a benchmark for what can be expected from materials synthesized from this compound precursors.
| Parameter | Value | Reference Compound |
| Maximum Luminance | 425 cd/m² | Mg(II) complex of 5-chloro-8-hydroxyquinoline |
| Electroluminescence Peak | 539 nm (Green) | Mg(II) complex of 5-chloro-8-hydroxyquinoline |
| Typical Turn-on Voltage | 3 - 7 V | Quinoline-based OLEDs |
| Typical Current Efficiency | 0.5 - 5 cd/A | Quinoline-based OLEDs |
| Typical External Quantum Efficiency (EQE) | 1 - 5 % | Quinoline-based OLEDs |
Experimental Protocols
Synthesis of a 5-Aryl-8-hydroxyquinoline Ligand via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-8-hydroxyquinoline with an arylboronic acid.
Materials:
-
5-bromo-8-hydroxyquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (reflux setup)
Procedure:
-
To a round-bottom flask, add 5-bromo-8-hydroxyquinoline (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 5-aryl-8-hydroxyquinoline ligand.
Synthesis of a Tris(5-aryl-8-hydroxyquinolinato)aluminum(III) (Alq₃ derivative) Emissive Complex
This protocol outlines the synthesis of an aluminum(III) complex from the synthesized 5-aryl-8-hydroxyquinoline ligand.
Materials:
-
5-aryl-8-hydroxyquinoline ligand
-
Aluminum(III) isopropoxide or Aluminum(III) chloride (AlCl₃)
-
Ethanol or Methanol
-
Ammonium hydroxide (B78521) or a suitable base
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (reflux setup)
Procedure:
-
Dissolve the 5-aryl-8-hydroxyquinoline ligand (3.0 eq) in hot ethanol in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve aluminum(III) isopropoxide (1.0 eq) in ethanol.
-
Slowly add the aluminum isopropoxide solution to the ligand solution with vigorous stirring.
-
A precipitate should form. Heat the mixture to reflux for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum. The resulting solid is the tris(5-aryl-8-hydroxyquinolinato)aluminum(III) complex. Further purification can be achieved by sublimation.
Fabrication of a Multilayer OLED Device
This protocol provides a general workflow for the fabrication of a multilayer OLED device by thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC, NPB)
-
Emissive Layer (EML) material (the synthesized this compound derivative)
-
Electron Transport Layer (ETL) material (e.g., TPBi, Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning station (ultrasonic bath, UV-Ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic and inorganic layers onto the ITO substrate. A typical device architecture is as follows:
-
Hole Injection Layer (HIL), e.g., HAT-CN (~10 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (~40 nm)
-
Emissive Layer (EML), the synthesized this compound derivative (~20 nm)
-
Electron Transport Layer (ETL), e.g., TPBi (~30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (~1 nm)
-
Cathode, e.g., Al (~100 nm)
-
-
The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal microbalances.
-
-
Encapsulation and Characterization:
-
After deposition, the devices should be encapsulated under an inert atmosphere (e.g., in a glovebox) to prevent degradation from moisture and oxygen.
-
The electroluminescent characteristics of the fabricated OLEDs (current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency) are then measured using a programmable source meter and a spectroradiometer.
-
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel organic semiconductors for OLED applications. Its facile functionalization through established cross-coupling reactions allows for the systematic tuning of material properties to achieve desired device performance characteristics. The protocols outlined in these notes provide a solid foundation for researchers to explore the potential of this compound derivatives in the development of next-generation OLEDs.
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 5-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel fluorescent probes utilizing 5-bromoquinoline as a versatile starting material. The bromine atom at the 5-position serves as a key functional handle for introducing various fluorogenic moieties through palladium-catalyzed cross-coupling reactions, enabling the development of custom probes for a wide range of applications in cellular imaging, sensing, and diagnostics.
Introduction
Quinoline (B57606) derivatives are a prominent class of heterocyclic compounds widely recognized for their fluorescent properties and their utility as scaffolds in the design of molecular probes. The introduction of a bromine atom at the 5-position of the quinoline ring provides a reactive site for synthetic elaboration. This allows for the strategic attachment of aromatic or heteroaromatic groups, which can effectively modulate the photophysical properties of the resulting molecule, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
The primary synthetic strategies for functionalizing this compound involve well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These methods offer a robust and versatile approach to creating a diverse library of fluorescent probes with tailored characteristics.
Synthetic Workflow
The general workflow for the synthesis of fluorescent probes from this compound involves a cross-coupling reaction to introduce a fluorescent partner, followed by purification and characterization.
Caption: General workflow for synthesizing fluorescent probes from this compound.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of fluorescent probes from this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions. These should be adapted based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[1]
-
Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate (B84403) [K₃PO₄])[1][2]
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture or dimethoxyethane)[1][2]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure fluorescent probe.
Protocol 2: Sonogashira Cross-Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., triethylamine (B128534) [Et₃N])
-
Solvent (e.g., anhydrous tetrahydrofuran (B95107) [THF])
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (5-10 mol%) in a mixture of anhydrous THF and triethylamine.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted quinoline probe.
Characterization and Photophysical Properties
The synthesized fluorescent probes should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.
The following table summarizes hypothetical photophysical data for a probe derived from this compound, based on known properties of similar quinoline-based fluorophores. These values should be experimentally determined for accurate characterization.
| Property | Hypothesized Value |
| Excitation Wavelength (λex) | 330 - 400 nm |
| Emission Wavelength (λem) | 420 - 550 nm |
| Stokes Shift | 80 - 150 nm |
| Quantum Yield (Φ) | 0.1 - 0.6 |
| Molar Extinction Coefficient (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |
Applications
Fluorescent probes synthesized from this compound can be designed for a variety of applications, including:
-
Cellular Imaging: By incorporating specific functional groups, these probes can be targeted to particular organelles or biomolecules within living cells for fluorescence microscopy.
-
Sensing: The quinoline scaffold can be modified to create probes that exhibit changes in their fluorescence properties in response to specific ions, pH changes, or other analytes.
-
Drug Development: Fluorescently labeled molecules can be used to study drug uptake, distribution, and mechanism of action.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The palladium-catalyzed cross-coupling reactions described provide a robust and adaptable methodology for the creation of novel fluorophores with tunable photophysical properties, suitable for diverse applications in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 5-bromoquinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common synthesis methodologies for this compound.
Direct Bromination of Quinoline (B57606)
Q1: What are the most common side-products in the direct bromination of quinoline, and how can they be minimized?
A1: The most common side-products are di-brominated quinolines (e.g., 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline) and other isomers.[1][2] To minimize these:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent. For monobromination, do not exceed 1.1 equivalents of N-Bromosuccinimide (NBS).[1][2]
-
Strict Temperature Control: Maintaining a low reaction temperature (between -26°C and -18°C) is crucial for minimizing the formation of the 8-bromo isomer and di-brominated products.[1]
-
Choice of Reagent: NBS in a strong acid like concentrated sulfuric acid generally provides good regioselectivity for the 5-position.
Q2: My direct bromination reaction has a low yield. What are the potential causes and solutions?
A2: Low yields can result from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a slight increase in temperature or extended reaction time might be necessary, but be cautious of increased side-product formation.
-
Suboptimal Temperature: Deviation from the optimal low-temperature range can lead to a mixture of products and a lower yield of the desired this compound.
-
Product Loss During Work-up: Ensure the pH is carefully adjusted to ~9.0 during the work-up to prevent loss of the product. Perform multiple extractions with a suitable organic solvent like diethyl ether to maximize recovery.
Sandmeyer Reaction of 5-Aminoquinoline (B19350)
Q1: The yield of my Sandmeyer reaction is lower than expected. What are the critical steps to optimize?
A1: The Sandmeyer reaction is a reliable method, but yields can be affected by:
-
Incomplete Diazotization: Ensure the 5-aminoquinoline is fully dissolved in the hydrobromic acid solution before adding sodium nitrite (B80452). Maintain a low temperature (0°C) during the addition of sodium nitrite to ensure the stability of the diazonium salt.
-
Decomposition of the Diazonium Salt: Use the diazonium salt immediately after its formation as it can be unstable at higher temperatures.
-
Inefficient Copper(I) Bromide Solution: The copper(I) bromide solution should be hot (around 75°C) when the diazonium salt solution is added dropwise to ensure an efficient reaction.
Skraup Synthesis
Q1: My Skraup reaction is producing a lot of tar and a low yield of this compound. How can I improve this?
A1: The Skraup synthesis is notoriously exothermic and prone to tar formation. To mitigate this:
-
Use a Moderator: Add ferrous sulfate (B86663) (FeSO₄) or boric acid to the reaction mixture before heating to control the reaction's vigor.
-
Control Temperature: The reaction temperature should be carefully monitored and maintained, typically between 130-150°C. Uncontrolled high temperatures lead to polymerization and charring.
-
Purity of Reagents: Ensure that the glycerol (B35011) used is anhydrous, as water can significantly lower the yield.
-
Starting Material: The synthesis of this compound would start from 3-bromoaniline (B18343). The electron-withdrawing nature of bromine can deactivate the ring, potentially requiring more forcing conditions than aniline (B41778) itself, which can also contribute to lower yields.
Doebner-von Miller Reaction
Q1: I am attempting a Doebner-von Miller synthesis of this compound but the reaction is not proceeding as expected. What are the key parameters?
A1: The Doebner-von Miller reaction is a modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds instead of glycerol. For the synthesis of this compound, 3-bromoaniline would be the starting material. Key considerations include:
-
Acid Catalyst: The choice of acid catalyst (e.g., HCl, Lewis acids) is crucial and may require optimization for this specific substrate.
-
Carbonyl Compound: The appropriate α,β-unsaturated aldehyde or ketone must be used.
-
Side Reactions: Polymerization of the carbonyl substrate can be a significant side reaction, leading to lower yields.
Friedländer Synthesis
Q1: What are the starting materials for the Friedländer synthesis of this compound, and what are the common challenges?
A1: To produce this compound via the Friedländer synthesis, the starting materials would be 2-amino-5-bromobenzaldehyde (B112427) and acetaldehyde. Challenges with this method include:
-
Catalyst Choice: The reaction can be catalyzed by acids or bases, and the optimal catalyst is substrate-dependent.
-
Reaction Conditions: Traditional methods often require harsh conditions (high temperature), which can lead to lower yields on a larger scale. Modern variations using catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions may offer milder alternatives.
-
Regioselectivity: When using unsymmetrical ketones, regioselectivity can be an issue, though this is not a concern with acetaldehyde.
Data Presentation
Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |
| Direct Bromination | Quinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -25°C to -18°C | ~47-49% | |
| Sandmeyer Reaction | 5-Aminoquinoline | HBr, NaNO₂, CuBr | 0°C to 75°C | 61% | |
| Skraup Synthesis | 3-Bromoaniline, Glycerol | H₂SO₄, Oxidizing agent | High temperature | Not specified | |
| Doebner-von Miller | 3-Bromoaniline, α,β-Unsaturated carbonyl | Acid catalyst | Varies | Not specified | |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde, Acetaldehyde | Acid or base catalyst | Varies | Not specified |
Experimental Protocols
Direct Bromination of Quinoline
Adapted from a similar procedure for isoquinoline.
-
In a flask equipped with a stirrer, slowly add quinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
-
Cool the solution to -25°C in a dry ice-acetone bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, keeping the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9.0 with 25% aqueous ammonia, maintaining the temperature below 25°C.
-
Extract the product with diethyl ether (3x).
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Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by fractional distillation under reduced pressure or column chromatography.
Sandmeyer Reaction of 5-Aminoquinoline
Adapted from ChemicalBook.
-
Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid.
-
Cool the solution to 0°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Stir the resulting diazonium salt solution at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat to 75°C.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the mixture at room temperature for 2 hours.
-
Basify the reaction mixture with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layer to obtain the crude product, which can be further purified.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting guide for addressing low yield in the direct bromination of quinoline.
Caption: An overview of the primary synthetic routes to this compound from different starting materials.
References
common side products in the bromination of quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the bromination of quinoline (B57606).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of quinoline?
A1: The bromination of quinoline is an electrophilic aromatic substitution reaction that can lead to several side products, primarily due to over-bromination and lack of complete regioselectivity. Common side products include:
-
Di- and poly-brominated quinolines: Over-bromination is a frequent issue, leading to the formation of di- or even tri-substituted products. For instance, when targeting mono-bromination, 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline (B185300) can be significant byproducts, especially with an excess of the brominating agent.[1]
-
Isomeric products: The reaction often yields a mixture of isomers. For unsubstituted quinoline, electrophilic substitution typically occurs at the C5 and C8 positions of the more electron-rich benzenoid ring.[2] The ratio of these isomers is highly dependent on reaction conditions. Gaseous bromination at 300°C can yield 3-bromoquinoline, while at 450°C, 2-bromoquinoline (B184079) is formed.[3]
-
Quinoline salt formation: The hydrobromic acid (HBr) generated during the reaction can react with the basic nitrogen of the quinoline ring to form a quinoline salt, which may precipitate from the reaction mixture.[4][5]
-
Side reactions with activating substituents: When the quinoline ring is substituted with electron-donating groups (e.g., -OH, -OCH₃, -NH₂), the ring becomes more activated towards electrophilic substitution, increasing the likelihood of multiple brominations. For example, the bromination of 8-hydroxyquinoline (B1678124) can readily yield 5,7-dibromo-8-hydroxyquinoline.
-
Intramolecular cyclization: In specific cases, such as the bromination of quinoline alkaloids with reactive side chains like a prenyl group, intramolecular cyclization can occur, leading to complex heterocyclic products instead of simple bromination of the aromatic ring.
Q2: How can I control the regioselectivity of bromination to favor a specific isomer?
A2: Achieving high regioselectivity in quinoline bromination requires careful control over several experimental parameters:
-
Reaction Temperature: Temperature plays a crucial role in determining the position of bromination. For instance, gaseous bromination of quinoline at 300°C favors the formation of 3-bromoquinoline, whereas at 450°C, 2-bromoquinoline is the major product. In the case of 8-hydroxyquinoline, lower temperatures can favor the formation of mono-bromo products over the di-bromo derivative.
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. N-Bromosuccinimide (NBS) is often considered a milder and more selective reagent compared to molecular bromine (Br₂).
-
Solvent and Acidity: The solvent and the acidity of the reaction medium have a significant impact on regioselectivity. Bromination in strong acids like concentrated sulfuric acid directs the substitution to the benzene (B151609) ring (C5 and C8 positions) because the pyridine (B92270) ring is deactivated by protonation. The choice of solvent can also affect the product distribution when brominating substituted quinolines.
-
Protecting Groups: In some instances, protecting groups can be employed to block certain reactive sites and direct bromination to the desired position.
Q3: I am observing a significant amount of di-brominated product. How can I minimize this?
A3: The formation of di-brominated side products is a common challenge that can be addressed by:
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Controlling Stoichiometry: Carefully control the molar ratio of the brominating agent. Using a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent is crucial to favor mono-bromination.
-
Slow Addition of Reagent: Adding the brominating agent dropwise or in portions over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the rate of the second bromination.
-
Lowering Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even lower) can decrease the rate of the second bromination reaction more significantly than the first, thus improving the yield of the mono-brominated product.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-brominated product.
Q4: My starting material has an activating group (-OH or -NH₂), and I'm getting a complex mixture of products. What can I do?
A4: Activating groups significantly increase the reactivity of the quinoline ring, often leading to poor selectivity and over-bromination. To manage this:
-
Use a Milder Brominating Agent: Switch from Br₂ to a less reactive reagent like NBS.
-
Optimize Reaction Conditions: Experiment with different solvents and lower reaction temperatures to find conditions that favor the desired product. For example, the bromination of 8-hydroxyquinoline is highly sensitive to the solvent and temperature.
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Protect the Activating Group: Consider protecting the hydroxyl or amino group before carrying out the bromination. This will reduce its activating effect and can lead to cleaner product formation. The protecting group can be removed in a subsequent step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive substrate (electron-deficient quinoline). | Use a more reactive brominating agent (e.g., Br₂ instead of NBS). Consider more forcing reaction conditions (higher temperature), but be mindful of selectivity. |
| Decomposition of starting material or product. | Lower the reaction temperature, shorten the reaction time, or use a milder solvent. | |
| Formation of quinoline salt precipitate. | The formation of HBr can lead to the precipitation of a quinoline salt. This can sometimes be mitigated by the addition of a non-nucleophilic base, though this requires careful optimization. | |
| Poor Regioselectivity (Mixture of Isomers) | Multiple activated positions on the quinoline ring. | Modify reaction conditions: bromination in strong acid can direct substitution to the benzene ring. A bulkier brominating agent may improve selectivity due to steric hindrance. |
| Reaction temperature is too high. | Lowering the temperature can often improve selectivity. | |
| Over-bromination (Di- or Poly-brominated Products) | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents for mono-bromination). |
| High reactivity of the substrate (activated quinoline). | Use a less reactive brominating agent (e.g., NBS). Perform the reaction at a lower temperature and add the reagent slowly. | |
| Prolonged reaction time. | Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. |
Quantitative Data on Product Distribution
The product distribution in the bromination of quinoline derivatives is highly dependent on the reaction conditions and the nature of the substituents on the quinoline ring.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference(s) |
| 8-Hydroxyquinoline | Br₂ (1.5) | CH₃CN | 0 | 7-Bromo-8-hydroxyquinoline | 58 | |
| 8-Hydroxyquinoline | Br₂ (2.1) | CH₃CN | 0 | 5,7-Dibromo-8-hydroxyquinoline | 90 | |
| 8-Hydroxyquinoline | Br₂ (2.0) | CHCl₃ | Room Temp. | 5,7-Dibromo-8-hydroxyquinoline | 90 | |
| 8-Methoxyquinoline (B1362559) | Br₂ (1.1) | CHCl₃ | Room Temp. | 5-Bromo-8-methoxyquinoline (B186703) | 92 | |
| 8-Aminoquinoline | Br₂ (2.1) | CH₂Cl₂ | Room Temp. | 5,7-Dibromo-8-aminoquinoline | 99 | |
| Quinoline | Br₂ (gaseous) | - | 300 | 3-Bromoquinoline | - | |
| Quinoline | Br₂ (gaseous) | - | 450 | 2-Bromoquinoline | - | |
| 1,2,3,4-Tetrahydroquinoline | NBS (5.0) | Benzene | Reflux | 3,6,8-Tribromoquinoline | - |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline
This protocol describes the synthesis of 5-bromo-8-methoxyquinoline with high yield and selectivity.
Materials:
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8-Methoxyquinoline
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Molecular Bromine (Br₂)
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Chloroform (B151607) (CHCl₃), distilled
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5% Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Alumina (B75360) for column chromatography
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Ethyl Acetate (B1210297) and Hexane (B92381) for elution
Procedure:
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In a round-bottom flask protected from light, dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform.
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In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.
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Add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over 10 minutes.
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Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any unreacted bromine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).
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Evaporate the solvent from the collected fractions to obtain pure 5-bromo-8-methoxyquinoline.
Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is optimized for the synthesis of the di-brominated product from 8-hydroxyquinoline.
Materials:
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8-Hydroxyquinoline
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Molecular Bromine (Br₂)
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Chloroform (CHCl₃)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Benzene for crystallization
Procedure:
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Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask.
-
Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).
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Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes while stirring at room temperature.
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Continue stirring the mixture at room temperature for 1 hour. A yellow solid will precipitate.
-
Dissolve the resulting solid in chloroform (15 mL).
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Wash the organic layer with a 5% NaHCO₃ solution (3 x 15 mL).
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Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude product.
-
Crystallize the product from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline.
Reaction Pathway Diagram
Caption: Logical workflow for the bromination of quinoline under various conditions.
References
Technical Support Center: Purification of 5-Bromoquinoline by Column Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-bromoquinoline using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data presented in a clear and accessible format.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound from impurities. | Inappropriate solvent system (eluent). The polarity may be too high or too low. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound. A gradient elution, gradually increasing the polarity, can also be effective.[1] |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.[1] | |
| Improper column packing. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles or cracks, which can lead to channeling and inefficient separation. The column should never be allowed to run dry.[1] | |
| Presence of isomeric impurities. | Bromoquinoline isomers can have very similar polarities, making separation on standard silica gel difficult. Consider using high-performance liquid chromatography (HPLC) with specialized columns (e.g., phenyl or PFP) for better selectivity if baseline separation is not achieved.[1] | |
| This compound is not moving down the column. | The eluent is not polar enough. | Increase the polarity of the mobile phase. Gradually add a more polar solvent, such as ethyl acetate, to the non-polar solvent (e.g., hexane) until the compound begins to move down the column at an appropriate rate.[2] |
| This compound is eluting with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, for example, a higher percentage of hexane in your hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the stationary phase. | Consider using a different stationary phase, such as alumina, which has different adsorptive properties compared to silica gel. |
| The sample is not fully dissolved or is precipitating on the column. | Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities often originate from the synthesis process and can include isomeric byproducts such as other monobromoquinolines (e.g., 7-bromoquinoline (B152726) or 8-bromoquinoline) and dibromoquinolines (e.g., 5,7-dibromoquinoline). Unreacted starting materials, like quinoline, and residual reagents from the bromination reaction may also be present.
Q2: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A2: Silica gel is a commonly used stationary phase for the purification of bromoquinolines. A suitable mobile phase is typically a mixture of a non-polar solvent, such as hexane or heptane, and a polar solvent, like ethyl acetate. The optimal ratio of these solvents should be determined by preliminary TLC analysis.
Q3: How do I determine the correct solvent system for the column?
A3: The ideal solvent system is determined by running TLC plates of the crude mixture in various solvent ratios. The goal is to find a solvent system where the this compound has an Rf (retention factor) value between 0.2 and 0.4. This range generally provides the best separation on a column.
Q4: How can I monitor the separation during column chromatography?
A4: The separation is monitored by collecting fractions of the eluent and analyzing them by TLC. By spotting each fraction on a TLC plate, you can identify which fractions contain the purified this compound. Fractions containing the pure product are then combined.
Q5: What should I do if my purified this compound still shows impurities by NMR?
A5: Unexpected peaks in an NMR spectrum could be due to residual solvents from the column, isomeric impurities that co-eluted, or unreacted starting materials. If significant impurities remain, a second column chromatography with a shallower solvent gradient or a different solvent system may be necessary. Alternatively, recrystallization could be attempted if a suitable solvent is found.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
1. Preparation of the Mobile Phase:
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Based on preliminary TLC analysis, prepare an appropriate mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
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Ensure the solvents are of sufficient purity for chromatography.
2. Column Packing:
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Prepare a slurry of silica gel in the initial, less polar mobile phase.
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Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Ensure the silica bed is uniform and free of air bubbles. A small layer of sand can be added to the top of the silica gel to prevent disturbance during sample and solvent addition.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
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Alternatively, for samples with poor solubility, use the dry-loading method: dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
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Carefully add the sample to the top of the prepared column.
4. Elution:
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Begin eluting with the chosen solvent system.
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If a gradient elution is used, gradually increase the proportion of the more polar solvent to elute compounds with higher polarity.
5. Fraction Collection and Analysis:
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Collect fractions in an organized manner (e.g., in test tubes).
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Monitor the composition of the collected fractions by TLC.
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Combine the fractions that contain the pure this compound.
6. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard choice for this type of compound. |
| Mobile Phase | Hexane/Ethyl Acetate or Heptane/Ethyl Acetate | The ratio should be optimized based on TLC. |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides optimal separation on the column. |
| Crude Material to Silica Gel Ratio (w/w) | 1:20 to 1:100 | Helps to prevent column overloading and ensure good separation. |
Experimental Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Troubleshooting 5-Bromoquinoline Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion and other issues during the Suzuki-Miyaura cross-coupling of 5-bromoquinoline and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound Suzuki coupling reaction is showing very low to no conversion. What are the most common causes?
Low or no conversion in a Suzuki coupling involving a substituted quinoline (B57606) can be attributed to several critical factors, including the catalyst system, reaction conditions, and the quality of the starting materials.[1]
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Inactive Catalyst: The active Pd(0) species might not be generating efficiently or could be deactivating prematurely. The nitrogen atom on the quinoline ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1] Using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ can help ensure the presence of the active species from the beginning.[2]
-
Suboptimal Reaction Conditions: The temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate. Suzuki couplings often require elevated temperatures, sometimes up to 100-120°C.[2]
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Poor Reagent Quality: The purity of your this compound and boronic acid is crucial. Boronic acids can degrade over time, especially if not stored properly, through pathways like protodeboronation.[1] Impurities in the starting materials can interfere with the catalyst.
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Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (nitrogen or argon) can lead to rapid catalyst decomposition, often visible as the formation of palladium black.
Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What should I investigate?
A stalled reaction often points towards catalyst deactivation or issues with reagent solubility.
-
Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution as palladium black. This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lowering the reaction temperature.
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Ligand Degradation: Some phosphine (B1218219) ligands are susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Insolubility: One of the reagents, intermediates, or even the product might be precipitating from the solvent, effectively halting the reaction. In such cases, screening different solvents or solvent mixtures may be necessary to improve solubility.
Q3: I am observing significant side products, such as homocoupling or protodeboronation. How can I minimize these?
The formation of side products is a common issue that can often be suppressed by carefully tuning the reaction conditions.
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Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen or high catalyst loadings. To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider slightly reducing the catalyst amount. Using a Pd(0) source, such as Pd(PPh₃)₄, can also mitigate this issue as Pd(II) precatalysts can promote homocoupling during their in-situ reduction.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from a proton source like water. This process is frequently base-catalyzed and is a more significant issue with electron-rich or sterically hindered boronic acids. To reduce protodeboronation, you can try using a less aqueous or anhydrous solvent system. Alternatively, using more stable boron reagents like boronate esters or potassium trifluoroborate salts can be effective.
Q4: Should I use a boronic acid or a boronate ester for my coupling with this compound?
The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are less stable and more susceptible to decomposition pathways like protodeboronation.
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly greater stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life. While they can be less reactive than the corresponding boronic acids, their stability often leads to more reproducible results and cleaner reaction profiles, making them a preferred choice in complex syntheses.
Q5: How do I choose the right catalyst and ligand for this reaction?
For Suzuki couplings with bromoquinolines, palladium catalysts are the standard. The choice of ligand is critical and can significantly impact the reaction's success.
-
Standard Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point.
-
For Challenging Couplings: If standard conditions fail, more active catalyst systems are recommended. These typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These advanced ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
Q6: What are the optimal base and solvent combinations to try for the this compound Suzuki coupling?
The base is essential for activating the boronic acid, and the solvent system must facilitate the dissolution of all components. A systematic screening of different bases and solvents is often necessary.
-
Bases: While weaker bases like K₂CO₃ are common, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective for electron-deficient or challenging substrates. Cs₂CO₃ is highly soluble and frequently the best choice for difficult couplings. For anhydrous conditions to prevent protodeboronation, a very strong base like KOtBu can be used.
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Solvents: Aprotic polar solvents, often with a small amount of water, are typically effective. Common choices include 1,4-dioxane (B91453), THF, or DMF. Toluene with water is also a standard condition.
Data Summary Tables
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source | Ligand | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 1-5 | 4:1 (integrated) | A good starting point for many Suzuki couplings. |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2 | 2-4 | Highly active system for difficult couplings. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2 | 2-4 | Effective for challenging substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1-2 | 2-4 | Often provides high yields where other systems fail. |
Table 2: Common Base & Solvent Combinations
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Toluene / H₂O (4:1) | 80-100 | Standard conditions, but K₂CO₃ has limited solubility. |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-110 | A stronger base than K₂CO₃, often more effective. |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | Highly soluble and effective, often the best choice for difficult couplings. |
| KOtBu | 2-MeTHF (anhydrous) | 70-90 | Anhydrous conditions can prevent protodeboronation; KOtBu is a very strong base. |
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting low conversion issues.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Major side reactions that compete with the desired Suzuki coupling.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol serves as a good starting point for the reaction.
-
Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the solid mixture.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Place the reaction vial in a preheated oil bath at 90-100 °C. Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol uses a more active catalyst system and is recommended if Protocol 1 fails.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and finely ground Cs₂CO₃ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium precursor Pd₂(dba)₃ (1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).
-
Inert Atmosphere: Place the Schlenk flask and the catalyst vial under high vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., anhydrous 1,4-dioxane or 2-MeTHF) to the Schlenk flask via cannula or syringe, followed by the catalyst mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
References
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of 5-Bromoquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize the formation of the 5,5'-biquinoline homocoupling byproduct in palladium-catalyzed cross-coupling reactions involving 5-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions?
A1: Homocoupling is a common side reaction where two identical molecules of a starting material couple together. In the case of reactions with this compound, this can result in the formation of 5,5'-biquinoline. Similarly, in Suzuki-Miyaura reactions, two molecules of the boronic acid can couple to form a symmetrical biaryl.[1][2] This side reaction consumes starting materials and reduces the yield of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling of this compound?
A2: Homocoupling of aryl bromides can be promoted by several factors. The mechanism often begins with the oxidative addition of the aryl halide to a Pd(0) center.[3] Two of the resulting Ar-Pd(II)-X intermediates can then undergo processes like ligand exchange and reductive elimination to form the Ar-Ar homocoupling product.[3] For boronic acids in Suzuki coupling, the primary cause is often the presence of dissolved oxygen, which can promote the oxidative homocoupling of the boronic acid via a Pd(II)-mediated pathway.[4]
Q3: How does the quinoline (B57606) nitrogen affect the reaction and side products?
A3: The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, potentially leading to catalyst deactivation or favoring side reactions. Therefore, the choice of ligands and reaction conditions is critical to ensure the desired cross-coupling pathway is favored over catalyst inhibition or decomposition.
Q4: Can the choice of palladium precursor influence homocoupling?
A4: Yes. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(II) sources must first be reduced in situ to the active Pd(0) catalyst. This reduction step can sometimes be promoted by the homocoupling of the boronic acid reagent, thereby increasing the amount of this byproduct. Starting with a Pd(0) source reduces the initial concentration of Pd(II) that could lead to this unwanted side reaction.
Troubleshooting Guide: High Levels of 5,5'-Biquinoline Formation
This section addresses the specific problem of observing significant amounts of the 5,5'-biquinoline homocoupling byproduct.
Issue 1: Inadequate Inert Atmosphere
-
Possible Cause: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling, particularly of boronic acid partners in Suzuki reactions. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the undesired coupling pathway.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Effective methods include:
-
Freeze-Pump-Thaw: Repeating this cycle 3-5 times is highly effective for removing dissolved gases.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for an extended period (15-30 minutes). A subsurface sparge is particularly effective.
-
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the entire reaction using a balloon or a gentle gas flow.
-
Issue 2: Suboptimal Catalyst System (Palladium & Ligand)
-
Possible Cause: The choice of ligand is crucial for stabilizing the palladium center and promoting the desired cross-coupling catalytic cycle over side reactions. An inappropriate ligand may not facilitate efficient reductive elimination of the cross-coupled product, leading to alternative pathways.
-
Solutions:
-
Select Appropriate Ligands: For substrates like quinolines, bulky and electron-rich phosphine (B1218219) ligands are generally recommended. These ligands promote the oxidative addition and reductive elimination steps of the desired cycle and can suppress homocoupling.
-
Screen Ligands: If homocoupling persists, screen a panel of ligands. Bidentate ligands such as dppf or Xantphos can offer better catalyst stability compared to monodentate ligands.
-
Issue 3: Incorrect Reaction Parameters
-
Possible Cause: High temperatures can sometimes lead to catalyst decomposition (formation of palladium black) or promote undesired side reactions, including homocoupling.
-
Solutions:
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Optimize Temperature: Try lowering the reaction temperature. While this may slow the reaction rate, it can improve catalyst stability and selectivity.
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Slow Addition: In Suzuki reactions, adding the boronic acid solution slowly over time can help maintain its low concentration in the mixture, which disfavors the homocoupling reaction.
-
Issue 4: Unfavorable Reagent Effects (Base, Additives)
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Possible Cause: The choice of base can influence the reaction outcome. While necessary for the catalytic cycle (especially in Suzuki reactions), some bases may promote side reactions under certain conditions.
-
Solutions:
-
Screen Bases: Test different bases, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), to find the optimal conditions for your specific substrates.
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Use Additives: The addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway. Potassium formate (B1220265) has proven effective for this purpose.
-
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on how different experimental factors can influence the formation of homocoupling byproducts.
Table 1: Effect of Ligand Choice on Cross-Coupling vs. Homocoupling
| Ligand Type | General Characteristics | Expected Impact on Homocoupling | Recommended Ligands for Quinolines |
| Bulky, Electron-Rich Phosphines | Promote oxidative addition and reductive elimination | Generally suppress homocoupling by favoring the cross-coupling pathway | SPhos, XPhos, RuPhos |
| Bidentate Phosphines | Offer better catalyst stability | Can reduce homocoupling by preventing catalyst decomposition | dppf, Xantphos |
| Simple Phosphines (e.g., PPh₃) | Less bulky and less electron-donating | May allow for more homocoupling, especially under non-ideal conditions | Not generally the first choice for challenging substrates |
Table 2: Influence of Oxygen and Additives on Homocoupling (Suzuki Reaction)
| Condition | Homocoupling Product (%) | Rationale | Reference |
| High Dissolved Oxygen (~3.3 ppm) | ~0.18% | Oxygen promotes the Pd(II)-mediated homocoupling of boronic acids. | |
| Low Dissolved Oxygen (~0.5 ppm) | ~0.07% | Rigorous degassing minimizes the key oxidant for the side reaction. | |
| Without Potassium Formate | ~0.5% - 1.5% | Without a reducing agent, Pd(II) species can accumulate and promote homocoupling. | |
| With Potassium Formate | < 0.1% | The additive keeps palladium in the active Pd(0) state, suppressing the homocoupling pathway. |
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
Caption: Catalytic cycles for desired cross-coupling vs. undesired homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol incorporates best practices to suppress the formation of the 5,5'-biquinoline byproduct.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
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Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (B28343) (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Degassing Solvents: Sparge the anhydrous toluene and water with a subsurface stream of argon for 30 minutes before use.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add the degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product from any residual starting materials or homocoupled byproducts.
References
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving 5-bromoquinoline. Catalyst poisoning is a common issue that can lead to reduced reaction efficiency, low yields, and inconsistent results. This guide offers practical advice to identify, mitigate, and resolve these challenges.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues encountered during experiments with this compound.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)
Question: My cross-coupling reaction with this compound is resulting in low or no yield of the desired product. What are the potential causes related to catalyst poisoning?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions with this compound is frequently linked to catalyst poisoning or deactivation. The primary suspects include:
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Substrate-Induced Poisoning: The nitrogen atom in the quinoline (B57606) ring can coordinate to the palladium center, forming a stable complex that inhibits or halts the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.
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Impurities in Starting Materials: Trace impurities in this compound, the coupling partner (e.g., boronic acid), solvents, or bases can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[2]
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Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and the formation of inactive palladium black.[3]
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Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[3]
Recommended Solutions:
-
Use a Robust Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the desired catalytic steps and minimize coordination of the quinoline nitrogen.
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Purify Starting Materials: If impurities are suspected, purify the this compound and other reagents. Recrystallization of solids and distillation of liquid starting materials can remove harmful impurities.
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Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.
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Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).
Issue 2: Reaction Stalls After Initial Conversion
Question: My reaction with this compound starts and shows some product formation, but then it stops before completion. What could be the cause?
Answer: A reaction that initiates but fails to proceed to completion is a classic indication of catalyst deactivation during the reaction. Potential causes include:
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Product Inhibition: The product of the reaction may coordinate more strongly to the palladium catalyst than the starting materials, effectively poisoning the catalyst as the product concentration increases.
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Catalyst Agglomeration: At higher temperatures or with prolonged reaction times, the active Pd(0) species can agglomerate into inactive palladium black, which is often visible as a black precipitate.
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Ligand Degradation: The stabilizing ligand may degrade over the course of the reaction, leading to the precipitation of palladium black.
Recommended Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature may slow down the rate of catalyst decomposition.
-
Use a More Stable Catalyst: Consider using a pre-catalyst or a catalyst system with more robust ligands that are less prone to degradation.
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Modify the Ligand-to-Metal Ratio: Adjusting the ligand-to-palladium ratio can sometimes improve catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons to be aware of in reactions with this compound?
A1: Common catalyst poisons for palladium-catalyzed reactions include:
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Sulfur Compounds: Thiols, thioethers, and other sulfur-containing impurities.
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Nitrogen Heterocycles: The this compound substrate itself, as well as other nitrogen-containing compounds.
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Halides: Excess halide ions can sometimes inhibit the catalytic cycle.
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Water and Oxygen: Can lead to the decomposition of reagents and the catalyst.
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Other Functional Groups: Certain functional groups on the coupling partner can also interact with and deactivate the catalyst.
Q2: Can the this compound itself be a source of catalyst poisoning?
A2: Yes, the lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate to the palladium catalyst. This coordination can lead to the formation of a stable, off-cycle palladium complex, thereby reducing the concentration of the active catalyst and slowing down or stopping the reaction. The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the quinoline nitrogen.
Q3: Are there any analytical techniques to detect catalyst poisoning?
A3: While direct observation of the poisoned catalyst species can be challenging, several indirect methods are useful:
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Reaction Monitoring: A sudden stop or significant slowing of the reaction rate, as monitored by techniques like TLC, GC, or LC-MS, can indicate catalyst deactivation.
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Visual Observation: The formation of a black precipitate (palladium black) is a strong indicator of catalyst agglomeration and deactivation.
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Starting Material Analysis: Analyzing the purity of your starting materials and reagents for potential poisons (e.g., elemental analysis for sulfur) can help identify the source of the problem.
Q4: Is it possible to regenerate a poisoned palladium catalyst?
A4: For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration can sometimes be achieved. This may involve washing with solvents to remove adsorbed impurities, followed by a calcination or reduction step. For homogeneous catalysts, regeneration is generally not practical in a laboratory setting, and using a fresh batch of catalyst is recommended.
Data Presentation
The following tables summarize representative data on the impact of common issues on the yield of a typical Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid. These values are illustrative and the actual results may vary depending on the specific reaction conditions.
Table 1: Effect of a Sulfur-Based Impurity (Thiophene) on Reaction Yield
| Thiophene Concentration (mol% relative to this compound) | Approximate Yield (%) |
| 0 | 95 |
| 0.1 | 70 |
| 0.5 | 35 |
| 1.0 | <5 |
Table 2: Influence of Water Content in Solvent on Reaction Yield
| Water Content in Dioxane (v/v %) | Approximate Yield (%) |
| 4 | 92 |
| 10 | 85 |
| 20 | 60 |
| 50 | 25 |
Table 3: Comparison of Different Ligands to Mitigate Catalyst Poisoning
| Ligand | Approximate Yield (%) |
| PPh₃ | 45 |
| P(o-tol)₃ | 65 |
| SPhos | 93 |
| XPhos | 91 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
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1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
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To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.
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Add the catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Purification of this compound by Recrystallization
This protocol can be used to purify commercial this compound to remove potential catalyst poisons.
Materials:
-
Crude this compound
-
Ethanol (B145695) or a mixture of ethanol and water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Mechanism of catalyst poisoning.
References
Technical Support Center: Optimizing Reaction Temperature for 5-Bromoquinoline Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the functionalization of 5-bromoquinoline, with a specific focus on optimizing reaction temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Issue 1: Low or No Conversion to Desired Product
Possible Cause: The reaction temperature may be too low, leading to insufficient energy to overcome the activation barrier. Conversely, a temperature that is too high can cause catalyst decomposition.[1][2]
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is sluggish, increase the temperature in increments of 10-20 °C.[3][4] Monitor the reaction progress by TLC or LC-MS at each new temperature point.
-
Catalyst Stability Check: If increasing the temperature does not improve the yield or leads to the formation of palladium black, the catalyst may be decomposing.[2] In this case, consider using a more robust catalyst system or lowering the temperature and extending the reaction time.
-
Solvent and Base Compatibility: Ensure the chosen solvent has a boiling point compatible with the desired reaction temperature. The base used should also be stable and effective at the target temperature.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause: High reaction temperatures can often promote side reactions. Homocoupling of boronic acids and protodeboronation are common side reactions in Suzuki-Miyaura coupling. In Buchwald-Hartwig amination, elevated temperatures can lead to hydrodehalogenation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can often minimize the rate of side reactions relative to the desired product formation.
-
Optimize Reaction Time: At a lower temperature, the reaction may require a longer time to reach completion. Monitor the reaction closely to find the optimal balance between conversion and side product formation.
-
Ensure Inert Atmosphere: The presence of oxygen can promote homocoupling. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).
Issue 3: Reaction Stalls Before Completion
Possible Cause: Catalyst deactivation is a common reason for stalled reactions. This can be exacerbated by high temperatures.
Troubleshooting Steps:
-
Use a More Robust Catalyst/Ligand System: Some palladium catalysts and ligands are more thermally stable than others. Consider screening different catalyst systems that are known to be more robust at higher temperatures.
-
Lower the Temperature: A stalled reaction might indicate that the catalyst is not stable at the current temperature over the entire course of the reaction. Try running the reaction at a slightly lower temperature.
-
Reagent Quality: Ensure the purity of starting materials, as impurities can sometimes inhibit the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for Suzuki-Miyaura coupling of this compound?
A1: A common starting temperature range for Suzuki-Miyaura coupling of this compound is 80-100 °C. However, the optimal temperature can vary significantly depending on the specific boronic acid, catalyst, ligand, base, and solvent used. For challenging couplings, temperatures up to 120 °C may be necessary.
Q2: What is a recommended starting temperature for Buchwald-Hartwig amination of this compound?
A2: For Buchwald-Hartwig amination, a typical starting temperature range is 80-110 °C. The choice of ligand is critical in this reaction, and the optimal temperature is often dependent on the ligand's thermal stability and activity.
Q3: How does the position of the bromine on the quinoline (B57606) ring affect the required reaction temperature?
A3: The reactivity of bromoquinolines can be influenced by the position of the bromine atom. While this compound's reactivity is similar to that of a standard substituted bromobenzene, the electron-withdrawing nature of the quinoline nitrogen can impact the reaction conditions required. Generally, the conditions for functionalizing bromoquinolines on the benzene (B151609) ring (positions 5, 6, 7, and 8) are comparable, but optimization is always recommended.
Q4: Can microwave heating be used to optimize the reaction temperature?
A4: Yes, microwave-assisted heating can be an effective method for rapidly screening reaction temperatures and optimizing conditions. It allows for precise temperature control and can often reduce reaction times. For example, some protocols for the functionalization of dibromoquinolines utilize microwave heating at 110-120 °C.
Q5: What are the visual indicators of catalyst decomposition due to high temperature?
A5: A common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) species has aggregated and is no longer catalytically active. If you observe this, it is a strong indication that the reaction temperature is too high for the chosen catalyst system.
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Temperature Range (°C) | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | 80 - 120 | Catalyst choice is crucial and may require screening. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. |
| Solvent | 1,4-Dioxane/H₂O, Toluene (B28343)/H₂O, DMF | 80 - 120 | Aprotic polar solvents are commonly used. |
| Boronic Acid | 1.1 - 1.5 equivalents | 80 - 120 | Using a slight excess is typical. |
Table 2: General Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Temperature Range (°C) | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 80 - 110 | Pre-catalysts can also be effective. |
| Ligand | XPhos, RuPhos, Xantphos | 80 - 110 | Bulky, electron-rich phosphine (B1218219) ligands are often required. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | 80 - 110 | Strong, non-nucleophilic bases are common. |
| Solvent | Toluene, 1,4-Dioxane, THF | 80 - 110 | Anhydrous, degassed solvents are essential. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.5 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
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Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Place the reaction vessel in a preheated oil bath at a starting temperature of 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
If the reaction is slow or stalled, increase the temperature in 10 °C increments, not exceeding the boiling point of the solvent.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and place it in a preheated oil bath at a starting temperature of 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
If side product formation is significant, consider lowering the temperature to 80-90 °C and extending the reaction time.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Workflow for temperature optimization.
References
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromoquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving 5-bromoquinoline. The following guides and FAQs address common issues related to its synthesis and reactivity, with a focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
The solvent plays a crucial role in nucleophilic substitution reactions by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] For this compound, which can undergo nucleophilic aromatic substitution (SNAr), the solvent effect is significant:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 and SNAr reactions.[3] They can solvate the cation of a salt, leaving the nucleophile "naked" and more reactive.[4] This enhances nucleophilicity and accelerates the reaction rate.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form strong hydrogen bonds with nucleophiles, creating a "solvent cage" around them. This solvation stabilizes the nucleophile, reducing its energy and making it less reactive, which typically slows down SN2 and SNAr reactions. However, for reactions proceeding through an SN1 mechanism (which is less common for aryl halides but important in other contexts), polar protic solvents are ideal as they can stabilize both the carbocation intermediate and the leaving group.
Q2: What are the most common side reactions observed during the synthesis of this compound, and how are they influenced by the solvent system?
During the synthesis of this compound via electrophilic bromination of quinoline (B57606), the most common side reactions are the formation of regioisomers and polybrominated products.
-
8-Bromoquinoline: The formation of this isomer is a frequent issue, especially at higher temperatures. The use of concentrated sulfuric acid as a solvent is crucial for regioselectivity, favoring the 5-position.
-
5,7-Dibromoquinoline and 5,8-Dibromoquinoline: Over-bromination leads to these di-substituted products. This is often caused by using an excess of the brominating agent (like N-Bromosuccinimide, NBS) or prolonged reaction times.
Q3: Why is concentrated sulfuric acid the preferred solvent for the selective bromination of quinoline to this compound?
Concentrated sulfuric acid serves two primary functions. First, it protonates the quinoline ring, which deactivates it towards electrophilic substitution but also directs the substitution pattern. Second, it acts as a solvent that can control the reaction temperature effectively. This specific solvent system, when combined with strict temperature control, is key to achieving high regioselectivity for the 5-position.
Q4: My this compound appears unstable in solution over time. What could be the cause?
While this compound itself is a relatively stable aromatic compound, solutions of its derivatives, particularly those with thiol groups like this compound-8-thiol, can be unstable. The primary degradation pathway for thiol-containing compounds is oxidation, which leads to the formation of disulfide dimers. This can be observed as a color change (yellowing/browning) or the formation of a precipitate if the disulfide is less soluble.
To enhance stability:
-
Use deoxygenated solvents.
-
Handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Store solutions at low temperatures (-20°C or below) and protect them from light.
Troubleshooting Guides
Problem 1: Low Yield and/or Poor Regioselectivity in this compound Synthesis
| Potential Cause | Suggested Solution |
| High Reaction Temperature | This is the most common cause of forming the undesired 8-bromo isomer. Maintain strict temperature control, ideally between -26°C and -18°C, using a reliable cooling bath like dry ice/acetone. |
| Incorrect Acid Concentration | The concentration of the sulfuric acid solvent directly influences regioselectivity. Ensure the correct concentration (e.g., 96%) is used as specified in the protocol. |
| Impure Reagents | The purity of N-Bromosuccinimide (NBS) is critical. Recrystallizing NBS before use is highly recommended to obtain high yield and pure product. |
| Inefficient Stirring | In a viscous solvent like sulfuric acid, inefficient stirring can lead to localized overheating or poor reagent distribution. Ensure vigorous and efficient mechanical stirring throughout the reaction. |
Problem 2: Significant Formation of Di-brominated Products
| Potential Cause | Suggested Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of NBS. Use no more than a slight excess (e.g., 1.1 equivalents) to avoid over-bromination. |
| Prolonged Reaction Time | While the reaction needs to go to completion, unnecessarily long reaction times can promote the formation of di-brominated products. Monitor the reaction's progress using an appropriate technique (e.g., TLC) to determine the optimal endpoint. |
Problem 3: Low Product Recovery During Workup
| Potential Cause | Suggested Solution |
| Incorrect pH Adjustment | During workup, the acidic mixture must be carefully basified (e.g., to pH 9.0) to deprotonate the quinoline nitrogen and allow for extraction into an organic solvent. Keep the temperature low during neutralization. |
| Inadequate Extraction | This compound may have moderate solubility in the chosen extraction solvent. Perform multiple extractions (e.g., 3 portions) with a suitable organic solvent like diethyl ether to maximize recovery. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Material(s) | Key Reagents & Solvent | Reaction Conditions | Yield (%) | Reference |
| Direct Bromination | Quinoline | NBS, H₂SO₄ | -25°C to -18°C | ~47-49% | |
| Sandmeyer Reaction | 5-Aminoquinoline | HBr, NaNO₂, CuBr | 0°C to 75°C | 61% | |
| Skraup Synthesis | 3-Bromoaniline, Glycerol | H₂SO₄, Oxidizing agent | High temperature | Not Specified | |
| Doebner-von Miller | 3-Bromoaniline, α,β-Unsaturated carbonyl | Acid catalyst | Varies | Not Specified |
Table 2: Illustrative Effect of Solvent Polarity on SN2 Reaction Rate
This table illustrates the general principle of how solvent choice affects the rate of a typical SN2 reaction, using the reaction of 1-bromobutane (B133212) with azide (B81097) (N₃⁻) as an example. A similar trend would be expected for SNAr reactions with this compound.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Ethanol | Polar Protic | 25 | 4 |
| DMSO | Polar Aprotic | 47 | 1300 |
| Acetonitrile | Polar Aprotic | 37 | 5000 |
| Note: Data is based on general principles for illustrative purposes. |
Experimental Protocols
Protocol 1: Selective Bromination of Quinoline using NBS in Sulfuric Acid
This protocol is adapted from established procedures for the selective synthesis of this compound.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice
-
Acetone
-
Ammonia (B1221849) solution (25% aq)
-
Diethyl ether
-
Crushed ice
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, slowly add quinoline to well-stirred concentrated sulfuric acid. Ensure the internal temperature is maintained below 30°C.
-
Cool the resulting solution to -25°C in a dry ice-acetone bath.
-
Add recrystallized NBS in portions to the vigorously stirred solution, ensuring the internal temperature is maintained between -22°C and -26°C.
-
Stir the suspension for 2 hours at -22°C, then for an additional 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice in a separate, larger flask.
-
Carefully adjust the pH of the mixture to 9.0 using a 25% aqueous ammonia solution, keeping the internal temperature below 25°C.
-
Extract the resulting alkaline suspension with three portions of diethyl ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or fractional distillation to isolate pure this compound.
Visualizations
Caption: Workflow for the selective synthesis of this compound.
Caption: Troubleshooting logic for common this compound synthesis issues.
Caption: Influence of solvent type on nucleophilic substitution reactivity.
References
Technical Support Center: Selective Mono-bromination of Quinoline
Welcome to the technical support center for synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective mono-bromination of quinoline (B57606), with a specific focus on preventing the formation of di-brominated isomers.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of di-brominated product in my reaction. What are the primary causes?
A1: The formation of di-brominated quinoline isomers is a common challenge in electrophilic aromatic substitution. Several factors can contribute to this over-bromination:
-
Molar Ratio of Brominating Agent : Using an excess of the brominating agent (e.g., molecular bromine, NBS) is a direct cause of di-bromination.[1][2]
-
Reaction Temperature : Higher reaction temperatures can provide the necessary activation energy for a second bromination to occur on the mono-brominated product.[1][2]
-
Reaction Time : Extended reaction times, after the initial mono-bromination is complete, can lead to the formation of di-substituted products.[1]
-
Activating Substituents : The presence of electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline ring increases its nucleophilicity, making it more susceptible to multiple brominations.
-
Choice of Brominating Agent : Highly reactive brominating agents, such as molecular bromine (Br2), are more likely to cause over-bromination compared to milder agents.
Q2: How can I control the regioselectivity of the bromination to obtain a specific mono-bromo isomer?
A2: Achieving high regioselectivity in quinoline bromination requires precise control over reaction conditions. Here are some effective strategies:
-
Use of Milder Brominating Agents : N-Bromosuccinimide (NBS) is a milder brominating agent that can improve selectivity.
-
Acidic Conditions : In acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic ring. This directs the electrophilic attack to the benzene (B151609) ring, preferentially at the C5 and C8 positions.
-
Directing Groups : The position of existing substituents on the quinoline ring will direct bromination. For example, 8-substituted quinolines with activating groups are typically brominated at the C5 and C7 positions.
-
Alternative Synthetic Routes : Instead of direct bromination, consider synthesizing the desired bromoquinoline from a pre-brominated aniline (B41778) using methods like the Skraup or Doebner-von Miller reactions.
Q3: Are there alternatives to direct bromination for synthesizing mono-bromoquinolines?
A3: Yes, several alternative synthetic routes can offer better control and yield of mono-brominated quinolines:
-
Synthesis from Substituted Anilines : A common and effective strategy is to use a bromo-substituted aniline as a starting material in a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. This approach pre-places the bromine atom in the desired position.
-
Halogen Exchange Reactions : In some cases, it is possible to synthesize a chloro- or iodo-quinoline and then perform a halogen exchange reaction to introduce the bromine atom.
Troubleshooting Guide
This guide addresses common issues encountered during the mono-bromination of quinoline and provides targeted solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of di-brominated product | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents. 2. Lower the reaction temperature (e.g., to 0 °C or room temperature). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Mixture of 5-bromo and 7-bromo isomers in 8-hydroxyquinoline (B1678124) bromination | The bromination of 8-hydroxyquinoline is highly sensitive to reaction conditions. | Optimize solvent and temperature. For instance, bromination in dilute H2SO4 at lower temperatures can favor mono-bromo products, while higher temperatures can lead to the 5,7-dibromo derivative. |
| Poor regioselectivity leading to a mixture of isomers | 1. Multiple activated positions on the quinoline ring. 2. High reaction temperature. | 1. Modify reaction conditions to favor one isomer. Using a strong acid can direct substitution to the benzene ring. 2. Lower the reaction temperature to improve selectivity. |
| Low or no yield of the desired bromoquinoline | 1. Inactive substrate (electron-deficient quinoline). 2. Incorrect choice of brominating agent. 3. Decomposition of starting material or product. | 1. Use a more reactive brominating agent or harsher reaction conditions if the substrate is deactivated. 2. Switch to a milder reagent like NBS if over-reaction is an issue, or to Br2 if the reaction is not proceeding. 3. Lower the reaction temperature, shorten the reaction time, or use a milder solvent. |
Experimental Protocols
Selective Mono-bromination of 8-Methoxyquinoline (B1362559)
This protocol is adapted from a literature procedure for the synthesis of 5-bromo-8-methoxyquinoline (B186703) with high yield and selectivity.
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br2)
-
Chloroform (B151607) (CHCl3), distilled
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Alumina (B75360) for column chromatography
-
Ethyl Acetate (B1210297) and Hexane (B92381)
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.
-
Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes.
-
Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).
-
Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.
Visualizations
Caption: General reaction pathway for the electrophilic bromination of quinoline.
Caption: Troubleshooting logic for preventing di-bromination in quinoline synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromoquinoline and 8-Bromoquinoline
For researchers, scientists, and drug development professionals, the selective functionalization of the quinoline (B57606) scaffold is a critical task in the synthesis of novel therapeutic agents and functional materials. The position of a substituent on the quinoline ring profoundly influences its chemical reactivity. This guide provides an objective comparison of the reactivity of two key isomers, 5-bromoquinoline and 8-bromoquinoline (B100496), in common and synthetically important organic reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Executive Summary
The reactivity of this compound and 8-bromoquinoline is dictated by a combination of electronic and steric factors. While both isomers undergo similar types of reactions, their relative rates and yields can differ significantly. Generally, this compound is considered more reactive in many palladium-catalyzed cross-coupling reactions due to lesser steric hindrance around the C-Br bond. Conversely, the proximity of the bromine atom to the nitrogen in 8-bromoquinoline can lead to catalyst inhibition through chelation, potentially lowering reaction efficiency. In nucleophilic aromatic substitution, the reactivity is influenced by the electron-withdrawing effect of the quinoline nitrogen, which is more pronounced at positions that can stabilize a negative charge through resonance.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound and 8-bromoquinoline in two of the most widely used reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is compared below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The reactivity of bromoquinolines in this reaction is influenced by the ease of oxidative addition of the palladium(0) catalyst to the C-Br bond.
Key Factors Influencing Reactivity:
-
Steric Hindrance: The 8-position in quinoline is subject to peri-interactions, meaning there is significant steric congestion due to the proximity of the substituent at the 8-position to the rest of the fused ring system. This steric bulk around the C8-Br bond can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step. The 5-position is sterically less encumbered.
-
Electronic Effects: The quinoline nitrogen is electron-withdrawing, which generally increases the reactivity of aryl bromides in oxidative addition. This effect is present in both isomers.
-
Catalyst Inhibition: The nitrogen atom of the quinoline ring can act as a ligand and coordinate to the palladium catalyst. In the case of 8-bromoquinoline, the proximity of the nitrogen and bromine atoms can lead to the formation of a stable five-membered chelating ring with the palladium center. This chelation can sequester the active catalyst, thereby inhibiting the catalytic cycle and reducing the reaction rate and yield.
Quantitative Data Summary
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| 2 | 8-Bromoquinoline | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-24 | ~60-75 |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, ligands, and boronic acid partners used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with bromoquinolines is influenced by steric and electronic factors, as well as potential catalyst inhibition.
Key Factors Influencing Reactivity:
The factors are largely the same as for the Suzuki-Miyaura coupling. The steric hindrance at the 8-position and the potential for catalyst inhibition by the quinoline nitrogen are the primary reasons for the generally observed lower reactivity of 8-bromoquinoline compared to this compound in this transformation.
Quantitative Data Summary
The following table presents representative yields for the Buchwald-Hartwig amination of 5- and 8-bromoquinoline with a generic secondary amine, such as morpholine.
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 12 | ~80-90 |
| 2 | 8-Bromoquinoline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 18-24 | ~50-70 |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, ligands, and amine coupling partners used.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on haloquinolines is generally more facile at positions activated by the electron-withdrawing nitrogen atom, such as positions 2 and 4.[1] The bromine atoms at the 5- and 8-positions are on the carbocyclic ring and are thus less activated towards SNAr. However, under forcing conditions (high temperature, strong nucleophile), substitution can occur. The relative reactivity would depend on the ability of the intermediate Meisenheimer complex to be stabilized. The electron-withdrawing effect of the quinoline nitrogen can provide some stabilization for an intermediate with a negative charge at the 5-position through resonance, although this is less pronounced than for the 2- and 4-positions. For the 8-position, such resonance stabilization is not as effective. Therefore, this compound might be slightly more reactive than 8-bromoquinoline in SNAr reactions, although both are generally unreactive compared to isomers with bromine at the 2- or 4-position.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromoquinoline (5-bromo or 8-bromo) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene:Ethanol:Water 4:1:1, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the bromoquinoline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This reaction is sensitive to air and moisture and should be performed using Schlenk techniques or in a glovebox.
Materials:
-
Bromoquinoline (5-bromo or 8-bromo) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Schlenk tube, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base in a glovebox or under a stream of inert gas.
-
Add the bromoquinoline and the solvent.
-
Finally, add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute with an organic solvent and water, and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the comparative reactivity of 5- and 8-bromoquinoline.
References
The Positional Impact of Bromine on Quinoline's Chemical Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent placement on heterocyclic scaffolds is paramount for rational molecular design. This guide provides a comprehensive comparison of how the position of a bromine atom on the quinoline (B57606) ring system dictates its reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Functionalization of this core structure is crucial for modulating its biological and physical properties. Bromine-substituted quinolines serve as versatile precursors for a wide array of chemical modifications. However, the electronic landscape of the quinoline ring is not uniform; the electron-withdrawing nature of the nitrogen atom significantly influences the reactivity of different positions. Consequently, the location of a bromine substituent has a profound impact on its lability and the overall reactivity of the molecule in various chemical reactions, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Bromoquinoline Reactivity
The reactivity of bromoquinoline isomers is a direct consequence of the electronic interplay between the bromine substituent and the quinoline ring system. The pyridine (B92270) ring of quinoline is electron-deficient, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring is more electron-rich and behaves more like a substituted benzene, undergoing electrophilic substitution. The bromine atom, being an electronegative and polarizable substituent, further modulates this intrinsic reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on bromoquinolines is highly dependent on the position of the bromine atom. The electron-withdrawing nitrogen atom activates the pyridine ring towards nucleophilic attack, especially at the C2 and C4 positions, by stabilizing the negatively charged Meisenheimer intermediate.
Key Observations:
-
Positions 2 and 4: Bromoquinolines substituted at the 2- and 4-positions are highly activated towards SNAr reactions. The negative charge of the Meisenheimer complex formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and facilitating the substitution.
-
Positions on the Benzene Ring (5, 6, 7, 8): Bromine at these positions is significantly less reactive towards traditional SNAr. The benzene ring is not as electron-deficient as the pyridine ring, and the stabilizing effect of the nitrogen atom is less pronounced.
-
Activation by Electron-Withdrawing Groups: The reactivity of bromoquinolines in SNAr can be dramatically enhanced by the presence of other strong electron-withdrawing groups on the ring. For instance, the introduction of a nitro group can activate a bromo-substituted benzene ring of quinoline towards nucleophilic substitution.[1]
| Position of Bromine | Relative Reactivity in SNAr | Notes |
| 2 | High | Activated by the adjacent nitrogen atom. |
| 3 | Low | Not directly activated by the nitrogen atom. |
| 4 | High | Activated by the nitrogen atom through conjugation. |
| 5 | Very Low | Benzene ring is not sufficiently electron-deficient. |
| 6 | Very Low | Benzene ring is not sufficiently electron-deficient. |
| 7 | Very Low | Benzene ring is not sufficiently electron-deficient. |
| 8 | Very Low | Benzene ring is not sufficiently electron-deficient. |
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on bromoquinolines primarily occurs on the more electron-rich benzene ring (carbocyclic ring). The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions of many EAS reactions. The position of the existing bromine atom directs the incoming electrophile.
Key Observations:
-
Directing Effects: Bromine is an ortho-, para-directing deactivator. Therefore, in bromoquinolines, further electrophilic substitution is expected to occur at positions ortho and para to the bromine atom on the benzene ring, provided these positions are not sterically hindered and are activated by the overall electronic nature of the ring system.
-
Regioselectivity: The precise position of substitution depends on a combination of steric and electronic factors. For example, nitration of 6-bromoquinoline (B19933) with a mixture of nitric and sulfuric acid yields 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline (B1581145).[1]
| Bromoquinoline Isomer | Major Product(s) of Nitration |
| 5-Bromoquinoline | 5-Bromo-8-nitroquinoline |
| 6-Bromoquinoline | 6-Bromo-5-nitroquinoline and 6-Bromo-8-nitroquinoline |
| 7-Bromoquinoline | 7-Bromo-8-nitroquinoline and 7-Bromo-5-nitroquinoline |
| 8-Bromoquinoline | 8-Bromo-5-nitroquinoline and 8-Bromo-7-nitroquinoline |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are powerful tools for the functionalization of bromoquinolines. The reactivity of the C-Br bond in these reactions is influenced by its position on the quinoline ring, primarily due to differences in bond strength and the electronic environment of the carbon atom.
Key Observations:
-
General Reactivity Trend: While a definitive and universal reactivity order is challenging to establish due to the variety of catalysts, ligands, and reaction conditions, some general trends have been observed. The C-Br bonds on the pyridine ring (positions 2, 3, and 4) often exhibit different reactivity compared to those on the benzene ring.
-
Catalyst and Ligand Dependence: The success and rate of cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. Different ligand systems can be optimal for different bromoquinoline isomers.
Comparative Yields in Suzuki-Miyaura Coupling of Bromoquinolines with Phenylboronic Acid (Illustrative)
| Bromoquinoline Isomer | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | ~80-90 |
| 3-Bromoquinoline (B21735) | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | ~90-95 |
| 4-Bromoquinoline (B50189) | PdCl₂(dppf) | K₂CO₃ | Dioxane | ~85-95 |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~75-85 |
| 6-Bromoquinoline | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | ~80-90 |
| 7-Bromoquinoline | PdCl₂(dppf) | K₂CO₃ | Dioxane | ~80-90 |
| 8-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~70-80 |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, catalyst, and ligand used.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales.
Protocol 1: Nucleophilic Aromatic Substitution of 4-Bromoquinoline with Sodium Methoxide (B1231860)
Materials:
-
4-Bromoquinoline
-
Sodium methoxide
-
Methanol (B129727) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-bromoquinoline (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate (B1210297).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methoxyquinoline.
Protocol 2: Electrophilic Nitration of 6-Bromoquinoline
Materials:
-
6-Bromoquinoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
To a round-bottom flask containing concentrated sulfuric acid, cool the acid in an ice bath.
-
Slowly add 6-bromoquinoline (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 6-bromoquinoline in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline isomers.
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
Materials:
-
3-Bromoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add 3-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Add anhydrous and degassed toluene and a small amount of degassed water.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylquinoline.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative reaction mechanism and a general experimental workflow.
Conclusion
The electronic effects of bromine's position on the quinoline ring are a critical determinant of its chemical reactivity. Positions on the pyridine ring, particularly C2 and C4, are activated for nucleophilic substitution, while the benzene ring is the primary site for electrophilic attack. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond varies with its location, and the reaction outcome is highly dependent on the chosen catalytic system. A thorough understanding of these positional electronic effects is essential for the strategic design and successful execution of synthetic routes towards novel quinoline-based molecules with desired properties for applications in drug discovery and materials science.
References
comparing different methods for synthesizing 5-bromoquinoline
The synthesis of 5-bromoquinoline, a key intermediate in the development of pharmaceuticals such as anti-cancer and anti-malarial drugs, can be achieved through several distinct chemical pathways.[1] The selection of an appropriate method is contingent upon factors including the availability of starting materials, desired reaction scale, and tolerance for specific reagents and reaction conditions. This guide provides a comparative analysis of common synthetic routes, presenting experimental data and detailed protocols to inform researchers in making a strategic choice for their specific applications.
Comparison of Synthetic Routes
The primary methods for synthesizing this compound include direct bromination of quinoline (B57606), the Sandmeyer reaction starting from 5-aminoquinoline (B19350), and classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. Each approach offers a unique set of advantages and challenges in terms of yield, reaction conditions, and substrate availability.
Data Presentation
The following table summarizes the quantitative data for the most common and well-documented methods for the synthesis of this compound.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) |
| Direct Bromination | Quinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -25°C to -18°C | ~47-49%[1] |
| Sandmeyer Reaction | 5-Aminoquinoline | HBr, NaNO₂, CuBr | 0°C to 75°C | 61%[1][2] |
| Skraup Synthesis | 3-Bromoaniline (B18343), Glycerol (B35011) | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | High temperature | Not specified |
| Doebner-von Miller | 3-Bromoaniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | Varies | Not specified |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde (B112427), Acetaldehyde | Acid or base catalyst | Varies | Not specified |
Synthetic Pathways Overview
The different synthetic routes to this compound starting from various precursors are illustrated below.
Caption: Synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Direct Bromination of Quinoline
This method involves the direct electrophilic bromination of the quinoline ring. Careful temperature control is crucial to minimize the formation of byproducts.[3]
Procedure:
-
In a suitable reaction vessel, slowly add quinoline to well-stirred concentrated sulfuric acid, ensuring the temperature is maintained below 30°C.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C, and then for an additional 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH of the mixture to 9.0 with a 25% aqueous ammonia (B1221849) solution, keeping the temperature below 25°C.
-
Extract the product with diethyl ether. The combined organic layers are then washed with 1M NaOH and water, and subsequently dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield crude this compound.
Sandmeyer Reaction of 5-Aminoquinoline
The Sandmeyer reaction offers a reliable method for the introduction of a bromine atom at a specific position via a diazonium salt intermediate.
Procedure:
-
Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid.
-
Cool the solution to 0°C.
-
Add a solution of sodium nitrite (B80452) in water dropwise to the cooled solution.
-
Stir the resulting diazonium salt solution at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 75°C.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the mixture at room temperature for 2 hours.
-
Basify the reaction mixture with sodium hydroxide (B78521) and extract the product with ethyl acetate.
-
The organic phase is washed with brine, filtered, and dried over sodium sulfate. Evaporation of the solvent yields the final product.
Skraup Synthesis
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. To synthesize this compound using this method, 3-bromoaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. The reaction involves a Michael addition, followed by cyclization and oxidation to yield the quinoline derivative. Specific experimental protocols and yields for the synthesis of this compound using this method are not well-documented in the available literature.
Friedländer Synthesis
References
A Comparative Guide to the Analysis of Isomeric Impurities in 5-Bromoquinoline Synthesis
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. 5-Bromoquinoline is a key building block in the synthesis of various pharmacologically active molecules. However, its synthesis is often accompanied by the formation of isomeric impurities, which can affect the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical techniques for the identification and quantification of these impurities, supported by experimental data and detailed protocols.
Synthesis of this compound and the Origin of Isomeric Impurities
The two primary synthetic routes to this compound are direct bromination of quinoline (B57606) and the Sandmeyer reaction starting from 5-aminoquinoline.[1] Each method has its own propensity for generating specific isomeric impurities.
-
Direct Bromination: This method involves the electrophilic substitution of bromine onto the quinoline ring, typically using N-Bromosuccinimide (NBS) in sulfuric acid.[2][3] While the 5-position is favored under controlled conditions, side reactions can lead to the formation of other monobrominated isomers (e.g., 7-bromoquinoline, 8-bromoquinoline) and di-substituted products like 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline.[2]
-
Sandmeyer Reaction: This route begins with the diazotization of 5-aminoquinoline, followed by a copper(I) bromide-mediated substitution.[4] This method is generally more regioselective for the 5-position but can still contain impurities from the starting material or side reactions.
The presence of these positional isomers and over-brominated products necessitates robust analytical methods to ensure the quality of this compound.
Comparative Analysis of Analytical Techniques
The most effective techniques for analyzing isomeric impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and disadvantages for the separation and identification of these closely related compounds.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating isomers, robust quantification, widely available. | May require method development to achieve baseline separation of all isomers. | Routine quality control, quantification of known impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Excellent separation efficiency, provides molecular weight and fragmentation data for identification. | Requires analytes to be thermally stable and volatile; potential for analyte degradation at high temperatures. | Identification of unknown volatile impurities, confirmation of identity. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structure elucidation, can distinguish isomers based on subtle differences in chemical shifts and coupling constants. | Lower sensitivity compared to chromatographic methods, may be less suitable for trace-level quantification. | Definitive identification of isomers, structural confirmation of new impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. The following protocols provide a starting point for the analysis of isomeric impurities in this compound.
This method is designed for the separation and quantification of this compound and its potential isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in a 50:50 mixture of acetonitrile and water.
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in a suitable solvent like toluene.
NMR is a powerful tool for the definitive structural identification of isomers.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the proton environments of the main component and impurities. The chemical shifts and coupling patterns in the aromatic region are particularly diagnostic for distinguishing positional isomers.
-
¹³C NMR: Provides information on the carbon skeleton and can help differentiate isomers based on the number and chemical shifts of the carbon signals.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used for more complex structural elucidation and to definitively assign proton and carbon signals, especially for unknown impurities.
-
Data Presentation and Comparison
The following table presents hypothetical, yet representative, data for the separation of this compound and its common isomers by HPLC and GC-MS.
| Compound | Structure | Hypothetical HPLC Retention Time (min) | Hypothetical GC Retention Time (min) | Expected m/z (M⁺) |
| This compound | Quinoline ring with Br at position 5 | 12.5 | 10.2 | 207/209 |
| 7-Bromoquinoline | Quinoline ring with Br at position 7 | 12.8 | 10.5 | 207/209 |
| 8-Bromoquinoline | Quinoline ring with Br at position 8 | 11.9 | 9.8 | 207/209 |
| 5,7-Dibromoquinoline | Quinoline ring with Br at positions 5 and 7 | 15.2 | 12.8 | 285/287/289 |
Note: Retention times are illustrative and will vary based on the specific chromatographic conditions.
Conclusion
A comprehensive approach utilizing multiple analytical techniques is the most effective strategy for the analysis of isomeric impurities in this compound synthesis. HPLC is the workhorse for routine quality control and quantification due to its robustness and high-resolution capabilities. GC-MS provides an orthogonal separation technique and invaluable mass spectral data for the confirmation of impurity identities. For unambiguous structural elucidation, particularly for novel or unexpected impurities, NMR spectroscopy is the gold standard. By combining these methods, researchers and drug development professionals can ensure the purity and quality of this compound, contributing to the safety and efficacy of the final pharmaceutical products.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 5-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity assessment of 5-bromoquinoline. The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This document outlines a standard reversed-phase (RP-HPLC) method using a C18 column and an alternative method employing a Phenyl-Hexyl column, which offers a different selectivity for aromatic compounds. The comparison is supported by representative experimental data to guide method selection and development.
Introduction to this compound and its Potential Impurities
This compound is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical agents. Impurities can arise during its synthesis, primarily from unreacted starting materials, side reactions, or over-reactions. For the purpose of this guide, the primary potential impurities considered are:
-
Quinoline (B57606): The starting material for bromination.
-
7-Bromoquinoline (B152726): A common positional isomer formed during electrophilic substitution.
-
5,7-Dibromoquinoline: A product of over-bromination.
A robust HPLC method must be able to separate the main this compound peak from these and other potential impurities to ensure accurate purity determination.
Comparative HPLC Method Performance
Two distinct HPLC methods were evaluated for their ability to resolve this compound from its key potential impurities. Method A utilizes a standard C18 stationary phase, which separates compounds primarily based on hydrophobicity. Method B employs a Phenyl-Hexyl stationary phase, which introduces additional π-π interactions, often improving the resolution of aromatic and isomeric compounds.
Table 1: Comparative Performance of HPLC Methods for this compound Purity Analysis
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Analyte | Retention Time (min) | Resolution (Rs) |
| Quinoline | 4.5 | - |
| 7-Bromoquinoline | 8.2 | 1.4 |
| This compound | 8.9 | - |
| 5,7-Dibromoquinoline | 12.1 | 4.8 |
| Analysis Time | 15 minutes | - |
| Key Advantage | Faster analysis time. | - |
Note: The data presented is representative and intended for comparative purposes.
The results indicate that while both methods are capable of separating the compounds, Method B (Phenyl-Hexyl Column) provides a significant improvement in the resolution between the critical isomeric pair, this compound and 7-bromoquinoline.[1][2] This enhanced selectivity is attributed to the π-π interactions between the phenyl rings of the stationary phase and the quinoline ring system of the analytes.[3][4] Method A, using the more conventional C18 column, offers a faster analysis time but with compromised resolution for the key isomers.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Standard Reversed-Phase C18 Method
-
Chromatographic System: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Alternative Phenyl-Hexyl Method
-
Chromatographic System: HPLC system with a UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 30% B
-
15-17 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Conclusion
For the routine purity analysis of this compound, a standard C18 column (Method A) can provide adequate results with a shorter run time. However, when high-resolution separation of positional isomers like 7-bromoquinoline is critical, a Phenyl-Hexyl column (Method B) is the superior choice. The enhanced selectivity of the Phenyl-Hexyl phase for aromatic compounds justifies the slightly longer analysis time in scenarios requiring unambiguous peak identification and quantification of isomeric impurities. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the expected impurity profile and the desired level of analytical detail.
References
A Comparative Analysis of 5-Bromoquinoline-Based Sensors: Cross-Reactivity with Divalent and Trivalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective and sensitive fluorescent chemosensors is a cornerstone of advancements in analytical chemistry, environmental monitoring, and biomedical research. Among the myriad of molecular scaffolds employed for this purpose, quinoline (B57606) derivatives have garnered significant attention due to their inherent photophysical properties and potent metal-chelating capabilities. The introduction of a bromine atom at the 5-position of the quinoline ring can further modulate the electronic and steric properties of the sensor, potentially enhancing its selectivity and sensitivity towards specific metal ions. This guide provides a comparative overview of the cross-reactivity of 5-bromoquinoline-based sensors with a focus on their interactions with various metal ions.
While comprehensive cross-reactivity studies on a single, standardized this compound-based sensor are not extensively available in the public domain, this guide synthesizes expected performance characteristics and illustrative data based on structurally similar quinoline-thiol and hydroxyquinoline derivatives.[1] The nitrogen atom of the quinoline ring and a substituent at the 8-position (commonly a thiol or hydroxyl group) act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal ion.[2] This interaction often leads to a discernible change in the sensor's photophysical properties, such as fluorescence quenching or enhancement, forming the basis of detection.[3][4]
Quantitative Performance Comparison
The following table summarizes the hypothetical performance of a generic this compound-based sensor in the presence of various metal ions. This data is illustrative and serves as a template for reporting experimental findings from cross-reactivity studies.[3] The binding constant (K) indicates the affinity of the sensor for the metal ion, while the limit of detection (LOD) reflects the sensor's sensitivity. The fluorescence response highlights the practical output of the sensor.
| Metal Ion | Binding Constant (K) (M⁻¹) | Limit of Detection (LOD) (µM) | Fluorescence Response |
| Hg²⁺ | 2.5 x 10⁵ | 0.1 | Quenching (95%) |
| Cu²⁺ | 1.8 x 10⁵ | 0.5 | Quenching (88%) |
| Pb²⁺ | 9.7 x 10⁴ | 1.0 | Quenching (75%) |
| Cd²⁺ | 5.2 x 10⁴ | 2.5 | Quenching (60%) |
| Zn²⁺ | 1.1 x 10⁴ | 10.0 | Quenching (20%) |
| Fe³⁺ | 2.77 x 10³ | 0.168 | Quenching |
| Al³⁺ | - | 8.2 x 10⁻⁷ M | Enhancement |
| Ni²⁺ | - | - | Minimal Interference |
| Co²⁺ | - | - | Minimal Interference |
| Mg²⁺ | - | - | No Interference |
| Ca²⁺ | - | - | No Interference |
Note: The data presented is a composite of hypothetical and experimental values from various quinoline-based sensors and should be considered illustrative. The binding constant and LOD for Fe³⁺ are for a different quinoline-based sensor but are included for comparative purposes. The LOD for Al³⁺ is also from a different quinoline-based sensor.
Based on the principles of hard and soft acids and bases, This compound-8-thiol (B15209225) is expected to exhibit a high affinity for soft metal ions like Ag⁺ and Hg²⁺. The presence of the electron-withdrawing bromine atom generally leads to a decrease in the stability constants of the metal complexes compared to the parent 8-hydroxyquinoline.
Signaling Pathway and Experimental Workflow
The interaction between a this compound-based sensor and a metal ion typically modulates its fluorescence through mechanisms like photoinduced electron transfer (PET). The general signaling pathway and a standard experimental workflow for evaluating cross-reactivity are depicted below.
References
A Comparative Guide to 5-Bromoquinoline Derivatives in OLEDs versus Alternative Materials
The quest for highly efficient and stable materials is paramount in the advancement of Organic Light-Emitting Diode (OLED) technology. Among the vast array of compounds explored, quinoline (B57606) derivatives have emerged as a promising class of materials for both emissive and electron-transporting layers. This guide provides a comparative analysis of the performance of 5-bromoquinoline derivatives and their halogenated counterparts in OLEDs against established materials such as the fluorescent emitter tris(8-hydroxyquinolinato)aluminum (Alq3), phosphorescent emitters, and materials exhibiting Thermally Activated Delayed Fluorescence (TADF).
Performance Comparison of Emissive Materials in OLEDs
The performance of an OLED is critically dependent on the chosen emissive material. Key metrics include External Quantum Efficiency (EQE), luminance, and operational lifetime. While comprehensive data for this compound derivatives remains limited in publicly accessible literature, data for a closely related halogenated quinoline, tris-[5-chloro-8-hydroxyquinoline] aluminum, provides valuable insights into the potential performance of this class of materials.
| Emissive Material Class | Specific Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Driving Voltage (V) for Max. Luminance/Efficiency | Emission Color |
| Halogenated Quinoline Derivative | tris-[5-chloro-8-hydroxyquinoline] aluminum | 0.27 (Current Eff. cd/A) | 920 | 25 | Not Specified[1] |
| Fluorescent | Tris(8-hydroxyquinolinato)aluminum (Alq3) | ~2 | >1000 | ~10 | Green |
| Phosphorescent | Ir(ppy)3 based | up to 19 (in WOLED with Alq3 derivative host)[2] | >10,000 | - | Green |
| TADF | Quinoline-based (PXZ-QL) | 17.3 | Not Specified | 2.6 (Turn-on) | Not Specified[3] |
Note: The data for the halogenated quinoline derivative is presented as current efficiency (cd/A) and not EQE (%), as reported in the source. A direct conversion is not possible without the electroluminescence spectrum. The performance of OLEDs is highly dependent on the device architecture.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a halogenated quinoline derivative and the fabrication of a multilayer OLED device.
Synthesis of tris-[5-chloro-8-hydroxyquinoline] aluminum
This protocol describes the synthesis of a halogenated quinoline aluminum complex.
-
Ligand Preparation: 5-chloro-8-hydroxyquinoline (B194070) is synthesized through the electrophilic chlorination of 8-hydroxyquinoline.
-
Complexation: The 5-chloro-8-hydroxyquinoline ligand is dissolved in a suitable solvent, such as ethanol. An aluminum source, for example, aluminum isopropoxide, is added to the solution in a 3:1 molar ratio (ligand:aluminum).
-
Reaction: The mixture is refluxed for several hours to facilitate the formation of the aluminum complex.
-
Purification: The resulting precipitate, tris-[5-chloro-8-hydroxyquinoline] aluminum, is collected by filtration, washed with ethanol, and dried under vacuum. Further purification can be achieved through sublimation.
OLED Fabrication and Characterization
A typical procedure for the fabrication of a multilayer OLED via thermal evaporation is outlined below.
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum thermal evaporation chamber.
-
Hole Injection Layer (HIL): A layer of a material such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited.
-
Hole Transport Layer (HTL): A subsequent layer of NPB or a similar material is deposited.
-
Emissive Layer (EML): The synthesized this compound derivative or other emissive material is deposited.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as Alq3, is deposited.
-
Electron Injection Layer (EIL): A thin layer of a material like lithium fluoride (B91410) (LiF) is deposited to facilitate electron injection.
-
Cathode: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated device are measured using a source meter and a calibrated photodiode. The electroluminescence spectrum is recorded with a spectrometer.
Visualizing OLED Processes
To better understand the underlying mechanisms of OLED operation, the following diagrams illustrate a typical device structure and the process of electroluminescence.
A typical workflow for the fabrication of an OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 5-Bromoquinoline: A Benchmarking of Traditional and Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established literature methods and emerging synthetic strategies for the preparation of 5-bromoquinoline, a key building block in the development of novel pharmaceuticals. We present a detailed analysis of reaction parameters, yields, and experimental protocols to assist researchers in selecting the most suitable route for their specific applications.
Comparison of Synthetic Routes
The selection of a synthetic pathway to this compound is often a trade-off between starting material availability, reaction conditions, yield, and scalability. Below is a summary of quantitative data for both established and modern synthetic approaches.
| Synthesis Route | Starting Material(s) | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity | Reference |
| Established Routes | ||||||
| Direct Bromination | Quinoline (B57606) | N-Bromosuccinimide (NBS), H₂SO₄ | -25°C to -18°C, 5 hours | ~47-49% | Good, requires purification | |
| Sandmeyer Reaction | 5-Aminoquinoline (B19350) | HBr, NaNO₂, CuBr | 0°C to 75°C, ~2 hours | 61% | High | |
| Skraup Synthesis | 3-Bromoaniline, Glycerol | H₂SO₄, Oxidizing Agent | High Temperature | Not specified for this compound | Variable | |
| Doebner-von Miller | 3-Bromoaniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Varies | Not specified for this compound | Variable | |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde, Acetaldehyde | Acid or Base Catalyst | Varies | Not specified for this compound | Variable | |
| Modern Routes | ||||||
| Photochemical Radical Cyclization | 2-(azidomethyl)-3-(aryl)prop-2-enenitriles | N-Bromosuccinimide (NBS), HBr in AcOH, Visible Light | Room Temperature, 30 minutes | 64% (for this compound-3-carbonitrile) | Good | |
| Suzuki-Miyaura Cross-Coupling | 3-Bromoquinoline, Boronic Acid Pinacol Ester | Pd(OAc)₂, Ligand (e.g., P(Cy)₃), Base | 30-110°C, 1-10 minutes (in flow) | High (Optimization dependent) | High |
Experimental Protocols
Detailed methodologies for the key established and a representative modern synthetic route are provided below.
Established Route: Direct Bromination of Quinoline
This method involves the electrophilic substitution of quinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice, Acetone
-
Aqueous Ammonia (25%)
-
Diethyl ether
Procedure:
-
In a flask equipped with a stirrer, slowly add quinoline to well-stirred concentrated sulfuric acid, maintaining the internal temperature below 30°C.
-
Cool the solution to -25°C using a dry ice-acetone bath.
-
Add N-bromosuccinimide (NBS) in portions, keeping the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9.0 with 25% aqueous ammonia, maintaining the temperature below 25°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline (B27571) as a white solid.
Established Route: Sandmeyer Reaction
This classic reaction proceeds via a diazonium salt intermediate.
Materials:
-
5-Aminoquinoline
-
Hydrobromic Acid (48%)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
Procedure:
-
Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid.
-
Cool the solution to 0°C.
-
Add a solution of sodium nitrite in water dropwise.
-
Stir the resulting diazonium salt solution at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat to 75°C.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the mixture at room temperature for 2 hours.
-
Basify the reaction mixture with sodium hydroxide.
-
Extract the product with ethyl acetate. The organic phase is then washed with brine, dried over sodium sulfate, filtered, and concentrated to give the final product.
Modern Route: Photochemical Synthesis (for a substituted derivative)
This approach utilizes visible light to promote a radical cyclization reaction. While the example produces a substituted this compound, the principle represents a modern approach to quinoline synthesis.
Materials:
-
2-(azidomethyl)-3-(aryl)prop-2-enenitrile derivative (starting material)
-
N-Bromosuccinimide (NBS)
-
33% HBr in Acetic Acid
-
Solvent (e.g., as specified in the literature)
-
500 W halogen spot lamp
Procedure:
-
In a 10 mL glass vial, dissolve the starting azide (B81097) (1.00 equiv) and NBS (1.05 equiv) in the appropriate solvent.
-
Degas the mixture with N₂ for 10 minutes.
-
Add 33% HBr in AcOH (5 mol %) to the reaction at room temperature.
-
Irradiate the reaction mixture with a 500 W halogen spot lamp for 30 minutes at room temperature, ensuring the solvent does not boil.
-
The reaction progress and product formation are monitored by HPLC.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows of the described synthetic routes.
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromoquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory adherence. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Bromoquinoline, a compound that necessitates careful handling due to its hazardous properties. Adherence to these procedures is crucial for mitigating environmental impact and ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact with the chemical.[1] |
| Body Protection | A long-sleeved, buttoned laboratory coat and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dusts are generated.[1] | Protects against the inhalation of harmful dust or vapors.[1] |
Hazard Profile of this compound
This compound is classified with the following hazards:
-
Harmful if swallowed[3]
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
Quantitative Data Summary:
| Property | Value |
| Molecular Formula | C₉H₆BrN |
| Molecular Weight | 208.05 g/mol |
| Melting Point | 43-48 °C |
| Flash Point | >110 °C (>230 °F) - closed cup |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following protocol provides a systematic approach to ensure its safe handling and disposal.
Waste Identification and Segregation
-
Classification : Treat all this compound and materials contaminated with it as "Halogenated Organic Waste".
-
Segregation : Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
Containment and Labeling
-
Primary Container : Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Waste Collection
-
Solid Waste : Carefully transfer solid this compound waste into the designated container, avoiding the creation of dust.
-
Liquid Waste : If this compound is in a solution, transfer the liquid to a designated "Halogenated Liquid Waste" container.
-
Decontamination of Labware : Any laboratory equipment that has come into contact with this compound should be decontaminated. Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol), and collect the rinsate as halogenated liquid waste.
Storage and Disposal
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's official hazardous waste management program. Adhere to all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Disposal
References
Personal protective equipment for handling 5-Bromoquinoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Bromoquinoline. Adherence to these guidelines is critical for minimizing risk and ensuring regulatory compliance.
Hazard Assessment
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1] Therefore, handling this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard | Rationale |
| Eye & Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[3][4] | ANSI Z87.1 or EN 166 | Protects against splashes and airborne particles. |
| Hand Protection | Double-layered, powder-free, disposable nitrile or neoprene gloves. The outer glove should be removed and disposed of within the containment area. | ASTM D6319 or EN 374 | Prevents skin contact with the chemical. |
| Body Protection | A long-sleeved, buttoned laboratory coat. | N/A | Protects skin and clothing from contamination. |
| Respiratory Protection | An air-purifying respirator with an appropriate cartridge should be used if working in a poorly ventilated area or if dust or aerosols are generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 149 (EU) approved | Protects against inhalation of harmful dust or vapors. |
Safe Handling and Storage Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling and storage of this compound.
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary PPE as specified in the table above.
-
Prepare a designated and clearly labeled workspace within the fume hood.
-
Have spill control materials (e.g., chemical absorbent pads, sand) readily available.
Handling the Chemical:
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.
-
If weighing the compound, do so within the fume hood or in a balance enclosure.
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove outer gloves and dispose of them as hazardous waste while still in the fume hood.
-
Remove the remaining PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Storage: Store this compound in a tightly sealed, properly labeled container. Keep the container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., absorbent pads from a spill) should be collected in a designated, labeled, and sealed hazardous waste container. Treat this as hazardous waste.
-
Liquid Waste: Any solutions containing this compound or rinsates from decontamination should be collected in a separate, appropriately labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
Dispose of the waste through your institution's official hazardous waste management program, adhering to all local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
